Product packaging for Benzidine sulfate(Cat. No.:CAS No. 531-86-2)

Benzidine sulfate

Cat. No.: B1583149
CAS No.: 531-86-2
M. Wt: 282.32 g/mol
InChI Key: ZOXJIQNURSAHRV-UHFFFAOYSA-N
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Description

Historical Context of Benzidine (B372746) and its Sulfate (B86663) Form in Chemical and Analytical Research

Benzidine has been utilized as a foundational chemical for the production of dyes since the 1850s, especially for creating azo dyes used on textiles, leather, and paper. nih.goviarc.fr Beyond its role in synthesis, benzidine and its salts were established as important reagents in analytical chemistry. ijarsct.co.innih.gov Due to being more soluble in water than the free base, salt forms such as benzidine acetate (B1210297) and benzidine sulfate were often preferred for analytical work. ijarsct.co.in

Historically, benzidine was a key component in qualitative and quantitative analysis. It was widely used as a reagent for detecting sulfate ions. ijarsct.co.inresearchgate.net In the past, it also served in clinical laboratories for the detection of blood, where an enzyme in the blood would oxidize benzidine to produce a distinct blue color. nih.govwikipedia.org This reactivity was also employed in tests for detecting cyanide and hydrogen peroxide. ijarsct.co.innih.goviarc.fr Furthermore, benzidine was found to be a useful reagent for detecting sugars in paper chromatography. ijarsct.co.in However, due to growing toxicological concerns, most of these analytical applications have been largely discontinued (B1498344) and replaced with safer methods, such as those using phenolphthalein (B1677637) or luminol (B1675438) for blood detection. ijarsct.co.innih.govwikipedia.org

Significance of this compound as a Research Focus in Environmental and Health Sciences

The primary significance of this compound in modern environmental and health sciences is directly linked to the severe toxicity and carcinogenicity of the benzidine molecule. ebsco.comontosight.ai In the environment, benzidine can exist in its free organic base form or as a salt, such as this compound or benzidine dihydrochloride. ijarsct.co.inresearchgate.netcdc.gov Its presence in soil and water, particularly near former industrial manufacturing or waste disposal sites, is a key area of environmental investigation. ijarsct.co.inepa.gov

Numerous epidemiological studies have provided unequivocal evidence that occupational exposure to benzidine leads to a significantly increased risk of bladder cancer in humans. ijarsct.co.inepa.govcdc.gov The International Agency for Research on Cancer (IARC) classifies benzidine as a known human carcinogen. ijarsct.co.innih.gov Research has shown that certain azo dyes can be metabolized back into benzidine within the body. nih.gov This has prompted extensive research into the metabolic pathways and the mechanisms by which benzidine initiates cancer. nih.govpic.int Animal studies have further solidified its carcinogenic profile, reporting various tumor types at multiple organ sites following exposure. ijarsct.co.innih.govepa.gov Consequently, benzidine and its salts, including this compound, remain a critical focus for toxicological research, environmental monitoring, and the development of remediation strategies for contaminated sites. ebsco.compic.int

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O4S B1583149 Benzidine sulfate CAS No. 531-86-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminophenyl)aniline;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.H2O4S/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;1-5(2,3)4/h1-8H,13-14H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXJIQNURSAHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

531-86-2, 92-87-5 (Parent)
Record name [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:1)
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Record name Benzidine sulphate
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Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21136-70-9, 531-86-2
Record name [1,1′-Biphenyl]-4,4′-diamine, sulfate (1:?)
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Record name Benzidine sulphate
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Record name BENZIDINE SULFATE
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Record name Benzidine sulphate
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Record name [[1,1'-biphenyl]-4,4'-diyl]diammonium sulphate
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Record name BENZIDINE SULFATE
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Toxicological and Carcinogenic Mechanisms of Benzidine and Its Sulfate Form

Overview of Carcinogenic Potential of Benzidine (B372746) and its Salts

Numerous epidemiological studies and case reports have unequivocally established a strong link between occupational exposure to benzidine and an elevated risk of cancer. iarc.frnih.gov This association has been observed consistently across various countries and industries where benzidine was manufactured or used, particularly in the production of dyes. canada.canih.gov The evidence is so compelling that benzidine is classified as a known human carcinogen. nih.govebsco.com

Target Organ Carcinogenesis: Urinary Bladder and Other Organs

The primary and most well-documented target organ for benzidine-induced carcinogenesis in humans is the urinary bladder. nih.govnih.govnih.gov Decades of occupational health studies have demonstrated a dramatically increased incidence of bladder cancer among workers exposed to benzidine. nih.goviarc.fr In some heavily exposed cohorts, the risk was found to be extraordinarily high. nih.govnih.gov

While the urinary bladder is the principal site of cancer development, evidence also suggests that benzidine may induce tumors in other organs. ebsco.comnih.gov Studies of exposed workers have reported increased mortality from cancers of the kidney, liver, central nervous system, oral cavity, esophagus, and larynx. nih.gov However, the evidence for these other sites is not as strong as that for the urinary bladder. cdc.gov

In animal studies, the target organs for benzidine carcinogenicity can vary by species. cdc.gov For instance, dogs exposed to benzidine primarily develop bladder cancer, similar to humans. nih.govcdc.gov In contrast, rodents such as mice and rats are more prone to developing liver and mammary gland tumors, respectively. iarc.frnih.gov Hamsters have been shown to develop liver and bile duct cancers. cdc.gov

Carcinogenicity Studies in Experimental Animal Models

The carcinogenicity of benzidine and its salts has been extensively documented in various experimental animal models, reinforcing the findings from human epidemiological studies. canada.canih.gov These studies have been crucial in understanding the compound's carcinogenic potential and have demonstrated its ability to induce tumors across different species and routes of exposure. cdc.gov

Oral administration of benzidine and its hydrochloride salt to mice has been shown to significantly increase the incidence of hepatocellular tumors, including both benign adenomas and malignant carcinomas. canada.canih.gov Similarly, studies in hamsters have demonstrated the induction of liver tumors following dietary administration of benzidine. canada.ca In rats, oral exposure has been linked to a notable increase in mammary carcinomas. nih.gov One of the most significant animal models has been the dog, where oral administration of benzidine led to the development of bladder carcinomas, mirroring the primary cancer observed in exposed humans. nih.govcanada.ca

Subcutaneous injection of benzidine and its sulfate (B86663) form in rats has been found to induce a high incidence of Zymbal's gland tumors. nih.govinchem.org These findings from animal studies, summarized in the table below, provide conclusive evidence of the multi-organ carcinogenic potential of benzidine. iarc.fr

Animal ModelRoute of AdministrationTarget Organ(s)Reference(s)
Mice Oral (drinking water, diet)Liver (hepatocellular tumors) canada.canih.gov
Rats Oral (gavage)Mammary gland (carcinomas, adenomas) canada.canih.gov
Rats Subcutaneous injectionZymbal's gland nih.govinchem.org
Hamsters Oral (diet)Liver ("hepatomas and cholangiomas") canada.ca
Dogs OralUrinary bladder (carcinomas) nih.govcanada.ca

Molecular Mechanisms of Carcinogenesis

The carcinogenic effects of benzidine are not a result of the compound itself but rather its metabolic transformation into reactive intermediates that can damage cellular macromolecules, particularly DNA. nih.govbiochempress.com This process initiates a cascade of events at the molecular level, ultimately leading to the development of cancer.

Role of Metabolic Activation to Electrophilic Derivatives

For benzidine to exert its carcinogenic effects, it must first undergo metabolic activation. nih.govbiochempress.com This process, primarily occurring in the liver, involves a series of enzymatic reactions that convert the relatively inert benzidine molecule into highly reactive electrophilic derivatives. nih.govcdc.gov The key enzymes involved in this activation are cytochrome P450s, which carry out N-oxidation, and N-acetyltransferases. nih.govosu.edu

One proposed metabolic scheme for bladder cancer involves the initial N-acetylation and subsequent N-hydroxylation of benzidine in the liver. nih.gov The resulting intermediate is then conjugated with glucuronic acid, forming a water-soluble glucuronide conjugate that is transported to the bladder via the bloodstream and excreted in the urine. nih.govcdc.gov In the acidic environment of the urine, the glucuronide conjugate can be hydrolyzed, releasing the reactive arylnitrenium ion. iarc.fr This highly electrophilic species can then bind to DNA in the bladder epithelial cells. nih.gov

Peroxidative activation is another significant pathway, particularly in extrahepatic tissues like the bladder epithelium and mammary gland. nih.govnih.gov Peroxidases, such as prostaglandin (B15479496) H synthase, can catalyze the oxidation of benzidine to reactive electrophiles that readily bind to DNA and proteins. nih.govoup.com

Formation of DNA Adducts and Associated Lesions

The covalent binding of benzidine's reactive metabolites to DNA results in the formation of DNA adducts, which are considered a critical initiating event in its mechanism of carcinogenesis. nih.govosu.edu These adducts can distort the DNA helix, leading to errors during DNA replication and transcription if not repaired.

The major DNA adduct formed from benzidine is N'-(deoxyguanosin-8-yl)-N-acetylbenzidine (dG-C8-ABZ). acs.org This adduct has been detected in the exfoliated urothelial cells and peripheral white blood cells of workers exposed to benzidine. acs.org Another significant adduct is N-(deoxyguanosin-8-yl)-benzidine. oup.comnih.gov Studies have also identified other adducts, such as N-(deoxyguanosin-N2-yl)-benzidine. nih.gov The formation of these adducts can lead to various DNA lesions, including strand breaks and the induction of unscheduled DNA synthesis, a hallmark of DNA repair. nih.govindustrialchemicals.gov.au If these DNA lesions are not properly repaired, they can lead to permanent mutations in the genetic code. osu.edu

Alterations in Oncogenes (e.g., H-ras) and Tumor Suppressor Genes (e.g., TP53)

The mutations caused by benzidine-DNA adducts can affect critical genes that regulate cell growth and division, such as oncogenes and tumor suppressor genes. nih.gov Alterations in these genes can disrupt normal cellular control mechanisms and contribute to the development and progression of cancer.

Mutations in the ras family of oncogenes, particularly H-ras, have been implicated in various cancers. nih.govresearchgate.net While some studies have detected H-ras mutations in urinary tract tumors, a direct and consistent correlation with benzidine exposure is not firmly established across all studies. researchgate.net

The TP53 tumor suppressor gene, often called the "guardian of the genome," plays a crucial role in preventing cancer by inducing cell cycle arrest or apoptosis in response to DNA damage. mdpi.com Inactivation of TP53 through mutation is a common event in many human cancers. mdpi.comoup.com Studies have shown that in workers exposed to benzidine, the accumulation of mutant p53 protein increased with higher exposure levels. nih.gov Furthermore, benzidine has been shown to induce DNA lesions in the TP53 gene in the bladder, liver, and lung of exposed rats. nih.gov These findings suggest that the inactivation of the TP53 tumor suppressor gene is a significant mechanism in benzidine-induced carcinogenesis.

Structure-Activity Relationships in Carcinogenic Potency of Aromatic Amines and Benzidine Analogs

The carcinogenic potency of aromatic amines, including benzidine and its analogs, is intricately linked to their chemical structure. researchgate.net Understanding these structure-activity relationships (SAR) is crucial for predicting the toxicological properties of related compounds and for developing safer alternatives. researchgate.netoup.com The carcinogenicity of these compounds is not a simple function of their structure but is influenced by a combination of factors including their metabolic activation, the stability of reactive intermediates, and their ability to interact with biological macromolecules like DNA. nih.govtandfonline.comresearchgate.net

Metabolic activation is a critical step in the carcinogenesis of most aromatic amines. tandfonline.com This process often involves N-oxidation to form N-hydroxyarylamines, which can then be further metabolized to highly reactive electrophilic species, such as nitrenium ions. oup.com These reactive metabolites can form covalent adducts with DNA, leading to mutations and initiating the carcinogenic process. nih.govtandfonline.com Therefore, structural features that influence the rate and extent of metabolic activation are key determinants of carcinogenic potency.

For benzidine and its analogs, the presence and position of substituents on the biphenyl (B1667301) rings significantly modulate their mutagenic and carcinogenic activity. oup.comaacrjournals.org For instance, the introduction of methyl groups at the 2 and 2' positions (as in 2,2'-dimethylbenzidine) has been studied in comparison to benzidine. aacrjournals.org Conversely, the complete abolition of mutagenic activity has been observed with the addition of four methyl groups to the benzidine molecule, as seen in 3,3′,5,5′-tetramethylbenzidine, which is considered non-carcinogenic and used as an industrial substitute for benzidine. oup.com

The type of substituent also plays a critical role. The addition of a halogen group, such as in 3,3′-dichlorobenzidine, converts the molecule into a direct-acting mutagen in certain bacterial strains, whereas benzidine itself requires metabolic activation to become mutagenic. oup.com This suggests that the electronic properties conferred by the halogen substituent may facilitate direct interaction with DNA or alter the metabolic pathway. oup.com

Physicochemical properties such as hydrophobicity, electronic parameters (like the energy of the lowest unoccupied molecular orbital, ELUMO), and ionization potential have been investigated for their correlation with mutagenic and carcinogenic activity. researchgate.netoup.com While a direct correlation between individual physicochemical parameters and mutagenic potency has not always been found, it is generally accepted that a combination of these factors governs the biological activity. oup.comnih.gov For example, the carcinogenic potency of aromatic amines has been shown to depend first on their hydrophobicity, and secondarily on electronic and steric properties. researchgate.net The distinction between carcinogenic and non-carcinogenic aromatic amines appears to be more heavily influenced by electronic and steric factors. researchgate.net

The following table summarizes the relative mutagenic activity of benzidine and some of its analogs as reported in a study using the Ames Salmonella/microsome assay, which is often used as an indicator of carcinogenic potential.

CompoundRelative Mutagenic Activity (TA98 with S9 activation)
Benzidine +++
3,3′-Dichlorobenzidine ++++
3,3′-Dimethoxybenzidine ++
o-Tolidine (3,3'-Dimethylbenzidine) ++
N,N,N',N'-Tetramethylbenzidine -
2-Aminobiphenyl -
4-Aminobiphenyl (B23562) ++
Source: Adapted from Chung et al., 2000. oup.com The number of '+' indicates the relative potency, and '-' indicates no significant mutagenic activity.

This data illustrates that even subtle changes in the chemical structure can lead to significant differences in biological activity. The high mutagenicity of 3,3'-dichlorobenzidine (B165656) and the lack of activity in N,N,N',N'-tetramethylbenzidine highlight the profound impact of substituents on the carcinogenic potential of benzidine analogs. oup.com

Cellular and Systemic Responses to Benzidine Exposure

Induction of Mutagenic and Clastogenic Effects

Benzidine and its sulfate form are recognized as potent genotoxic agents, capable of inducing both mutagenic and clastogenic effects. nih.govtandfonline.com Mutagenicity refers to the induction of permanent changes in the DNA sequence (gene mutations), while clastogenicity involves causing structural damage to chromosomes. tandfonline.com There is strong evidence from in vitro and in vivo studies that the carcinogenicity of benzidine is driven by a genotoxic mechanism of action. nih.govtandfonline.com

The genotoxicity of benzidine is a consequence of its metabolic activation into reactive electrophiles that can bind covalently to DNA, forming DNA adducts. nih.govtandfonline.com This process can occur through several metabolic pathways, including N-oxidation in the liver and peroxidative activation in various tissues. tandfonline.com The formation of these adducts can disrupt the normal functioning of DNA, leading to errors during DNA replication and repair, which can result in mutations. nih.gov

A wide range of genotoxic effects have been observed in various experimental systems following exposure to benzidine. In vitro studies using human and rodent cells have demonstrated that benzidine can induce chromosomal aberrations, sister chromatid exchanges, and DNA damage. tandfonline.com The genotoxic effects in these cellular assays are often enhanced when an external metabolic activation system (like S9 mix from rat liver) is included, underscoring the importance of metabolism in benzidine's genotoxicity. tandfonline.com

In vivo studies in experimental animals have provided further evidence of benzidine's mutagenic and clastogenic potential. Benzidine has been shown to increase the frequency of micronucleated bone-marrow cells in mice, which is an indicator of chromosomal damage. nih.gov It has also been found to induce unscheduled DNA synthesis, a marker of DNA repair, and DNA strand breaks in the liver of exposed rats. nih.gov Furthermore, evidence of DNA adduct formation has been found in rodents exposed to benzidine. tandfonline.com

The comet assay, a sensitive technique for detecting DNA damage in individual cells, has been used to assess the genotoxicity of benzidine and its structural analogs in human lymphocytes. nih.gov These studies have shown that benzidine is capable of causing DNA damage in these cells. nih.gov Interestingly, the DNA-damaging capacity varies among different benzidine analogs, with 3,3'-diaminobenzidine (B165653) showing greater genotoxicity than benzidine itself in this assay. nih.gov

The following table provides a summary of the genotoxic effects of benzidine observed in different test systems.

Test SystemEndpointResultReference
Human and Rodent Cells (in vitro) Chromosomal Aberrations, Sister Chromatid Exchange, DNA DamagePositive tandfonline.com
Mice (in vivo) Micronuclei in Bone-Marrow CellsPositive nih.gov
Rats (in vivo) Unscheduled DNA Synthesis, DNA Strand Breaks in LiverPositive nih.gov
Rodents (in vivo) DNA Adduct FormationPositive tandfonline.com
Human Lymphocytes (in vitro) DNA Damage (Comet Assay)Positive nih.gov

Potential for Immunological System Effects

Exposure to benzidine has been associated with potential effects on the immunological system, although the evidence is based on a limited number of studies, primarily in animals. cdc.govcanada.ca The immune system is a complex network of cells and organs that protect the body against disease, and chemical-induced immunotoxicity can lead to either immunosuppression (reduced immune function) or immunoenhancement (exaggerated immune responses, such as allergies or autoimmunity).

Animal studies have provided the most direct evidence for benzidine's immunotoxic potential. In a study with B6C3F1 mice, oral administration of benzidine hydrochloride for five consecutive days resulted in diminished immunological function. canada.ca The observed effects included reduced responses of B-cells and T-cells to mitogens, decreased natural killer (NK) cell activity, delayed hypersensitivity responses, and reduced resistance to infection. canada.ca Another study in mice also reported alterations in several immune response assays following exposure to benzidine, including changes in the spleen-to-body weight ratio and T-cell responses. cdc.govnih.gov

In humans, the data on the immunological effects of benzidine exposure are less clear and often confounded by concurrent exposure to other chemicals. nih.gov One study of Japanese workers occupationally exposed to both benzidine and β-naphthylamine found that while the total NK cell activity against a cancer cell line was normal, the number of circulating NK cells mediating this activity was increased. nih.gov This suggests a decrease in the cytotoxic activity per NK cell. nih.gov However, it is difficult to attribute this effect solely to benzidine due to the co-exposure to β-naphthylamine. nih.gov

The mechanisms by which benzidine may exert its effects on the immune system are not well understood. It is possible that the reactive metabolites of benzidine, which are known to be genotoxic, could also damage immune cells, leading to altered function. nih.gov Additionally, the observation that free radical scavengers can inhibit benzidine-induced DNA damage in lymphocytes suggests that oxidative stress may play a role in its toxicity to immune cells. nih.gov

The following table summarizes key findings from studies on the immunological effects of benzidine.

Study Population/ModelExposureKey FindingsReference
B6C3F1 Mice Oral gavage with benzidine hydrochloride for 5 daysReduced B- and T-cell mitogenic responses, reduced NK cell activity, delayed hypersensitivity, reduced resistance to infection. canada.ca
Female B6C3F1 Mice Oral gavage with benzidine for 5 daysAltered spleen/body weight ratio, altered T-cell response to mitogen and mixed leukocyte antigens, altered NK cell activity. cdc.govnih.gov
Japanese Dyestuff Workers Occupational exposure to benzidine and β-naphthylamineNormal total NK cell activity, but decreased cytotoxic activity per NK cell. nih.gov

While the available data suggest that benzidine has the potential to affect the immune system, more research is needed to fully characterize these effects and their relevance to human health at different exposure levels. cdc.govcanada.canih.gov

Table of Chemical Compounds Mentioned

Chemical Name
2,2'-dimethylbenzidine
2-Aminobiphenyl
3,3'-Dichlorobenzidine
3,3'-diaminobenzidine
3,3'-Dimethoxybenzidine
3,3′,5,5′-tetramethylbenzidine
4-Aminobiphenyl
Benzidine
Benzidine hydrochloride
Benzidine sulfate
N,N,N',N'-Tetramethylbenzidine
o-Tolidine (3,3'-Dimethylbenzidine)
β-naphthylamine

Metabolism and Biotransformation Pathways of Benzidine and Its Sulfate Form

Overview of Benzidine (B372746) Metabolic Pathways in Biological Systems

The biotransformation of benzidine is a complex process involving multiple enzymatic pathways that can lead to either detoxification or metabolic activation to carcinogenic intermediates. iarc.frresearchgate.net In biological systems, particularly in humans, the primary metabolic routes for benzidine include N-acetylation, N-glucuronidation, and oxidation, which are often competing pathways. researchgate.net The liver is the principal site for these metabolic conversions. researchgate.net Pathways such as N-acetylation and N-glucuronidation are generally considered Phase II conjugation reactions that facilitate excretion. researchgate.netdrughunter.com However, these pathways can also play a role in the bioactivation of benzidine. iarc.frresearchgate.net

For instance, benzidine can be N-acetylated in the liver to form N-acetylbenzidine (ABZ) and subsequently N,N'-diacetylbenzidine (DABZ). iarc.frnih.gov Alternatively, it can undergo N-glucuronidation. nih.govnih.gov The acetylated metabolites can be N-oxidized by hepatic enzymes. iarc.fr These metabolites, particularly N-glucuronides, are transported to the bladder via the bloodstream and renal filtration. iarc.fr In the acidic environment of the urine, the N-glucuronide conjugates are acid-labile and can hydrolyze, releasing reactive arylamine and N-hydroxy arylamine metabolites. iarc.frresearchgate.netnih.gov These reactive species can then be further activated within the bladder urothelium, for example, through peroxidation by prostaglandin (B15479496) H synthase, leading to the formation of DNA adducts that are critical in initiating bladder cancer. iarc.frnih.gov

The relative importance of these pathways can vary significantly between species. In humans, both N-acetylation and N-glucuronidation are major pathways. nih.govnih.gov In contrast, dogs are considered a "non-acetylator" species, and N-glucuronidation is the predominant route. nih.gov Rats, on the other hand, primarily metabolize benzidine to N,N'-diacetylbenzidine with little glucuronidation observed. nih.gov

Phase I Biotransformation Mechanisms

Phase I metabolism involves the initial modification of benzidine, primarily through oxidation reactions, which introduce or unmask polar functional groups, preparing the compound for Phase II conjugation or, in some cases, activating it into a reactive form. researchgate.net

N-oxidation is a critical activation step for acetylated benzidine metabolites. nih.gov Studies using rat and mouse liver fractions have shown that N-acetylbenzidine (ABZ) and N,N'-diacetylbenzidine (DABZ) undergo N-oxidation. oup.com The N-oxidation of ABZ can result in two different products: the arylhydroxylamine, N'-hydroxy-N-acetylbenzidine (N'-OH-ABZ), and the arylhydroxamic acid, N-hydroxy-N-acetylbenzidine (N-OH-ABZ). oup.com In both rats and mice, the formation of N'-OH-ABZ was found to be somewhat faster than the formation of N-OH-ABZ. oup.com The oxidation of DABZ yields N-hydroxy-N,N'-diacetylbenzidine (N-OH-DABZ). psu.edu This N-hydroxylated metabolite can be further activated by hepatic N,O-acyltransferase, forming an electrophilic intermediate that can bind to DNA and RNA. psu.edu A proposed major pathway for the formation of the highly toxic N-OH-DABZ is the sequence: Benzidine → ABZ → N'-OH-ABZ → N-OH-DABZ. oup.com

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases, are centrally involved in the Phase I oxidation of benzidine and its derivatives. osu.edunih.gov Studies using rat liver microsomes have specifically implicated the CYP1A subfamily, namely CYP1A1 and CYP1A2, in the NADPH-dependent oxidation of benzidine. psu.eduoup.comoup.com This enzymatic reaction has been shown to produce 3-hydroxybenzidine (B12738265) as a metabolite. psu.eduoup.com The involvement of CYP1A1/1A2 was confirmed through inhibition studies, where specific inhibitors like ellipticine (B1684216) and α-naphthoflavone significantly reduced benzidine metabolism. nih.govpsu.eduoup.com Similarly, the metabolism of both N-acetylbenzidine and N,N'-diacetylbenzidine in rat liver microsomes was found to be almost completely inhibited by these specific CYP1A1/1A2 inhibitors. nih.gov While CYP enzymes are crucial for hepatic metabolism, other enzymes like prostaglandin H synthase are more relevant for the activation of benzidine metabolites in extrahepatic tissues such as the bladder epithelium, which has low levels of CYP450. nih.govnih.gov

Phase II Biotransformation Mechanisms

Phase II reactions involve the conjugation of benzidine or its Phase I metabolites with endogenous molecules, which generally increases their water solubility and facilitates their elimination from the body. researchgate.netdrughunter.com Key Phase II enzymes in benzidine metabolism include N-acetyltransferases and UDP-glucuronosyltransferases. researchgate.netcanada.ca

N-acetylation is a major pathway in the metabolism of benzidine, catalyzed by cytosolic N-acetyltransferase (NAT) enzymes using acetyl-CoA as a cofactor. canada.caresearchgate.net This process involves the sequential acetylation of benzidine, first to N-acetylbenzidine (ABZ) and then to N,N'-diacetylbenzidine (DABZ). iarc.fr In humans, two distinct NAT enzymes, NAT1 and NAT2, are involved in this process. researchgate.netnih.govnih.gov

Kinetic studies have demonstrated that both benzidine and N-acetylbenzidine are substrates for both NAT1 and NAT2. nih.gov However, research using human recombinant enzymes shows that N-acetylbenzidine is a preferred substrate for NAT1, as indicated by a much higher clearance ratio (Vmax/Km) for NAT1 compared to NAT2. nih.govaacrjournals.org The lower Km values for benzidine compared to N-acetylbenzidine for both enzymes suggest that at low exposure levels, the metabolism of benzidine is favored over that of its monoacetylated form. nih.govaacrjournals.org In human liver slice experiments, incubation with benzidine resulted in the production of more N-acetylbenzidine than the parent compound, confirming the efficiency of this pathway. iarc.frnih.gov These studies collectively indicate that NAT1 plays a predominant role in the N-acetylation of benzidine and its metabolites. nih.gov

Table 1: In Vitro Kinetic Parameters for Benzidine and N-Acetylbenzidine Metabolism by Human NAT1 and NAT2 This table is interactive. You can sort and filter the data.

Substrate Enzyme Km (μM) Vmax (nmol/min/mg) Clearance (Vmax/Km)
Benzidine NAT1 254 ± 38 13.7 ± 0.5 0.054
Benzidine NAT2 33.3 ± 1.5 0.033 ± 0.001 0.001
N-Acetylbenzidine NAT1 1380 ± 90 25.4 ± 0.8 0.018
N-Acetylbenzidine NAT2 471 ± 23 0.016 ± 0.001 0.000034

Data sourced from Zenser et al. (1996). nih.govaacrjournals.org

The gene for NAT2 is polymorphic, leading to significant inter-individual differences in acetylation capacity. researchgate.netbesjournal.com Individuals can be categorized as "slow," "intermediate," or "rapid" acetylators based on their NAT2 genotype. canada.ca The slow acetylator phenotype results from mutations that lead to decreased enzyme activity or stability. researchgate.net

In addition to NAT2, polymorphisms in the NAT1 gene may also influence susceptibility. nih.gov For example, a higher average acetylation ratio was observed in human liver slices from individuals possessing the NAT1*10 allele, which is considered a rapid NAT1 genotype. nih.govaacrjournals.org This suggests that the interplay between different NAT genotypes is a complex factor in determining individual cancer risk following benzidine exposure. researchgate.net

N-Glucuronidation Processes

N-glucuronidation is a significant metabolic pathway for benzidine and its metabolites, playing a dual role in both detoxification and transport of carcinogenic intermediates. helsinki.fitandfonline.com This process involves the conjugation of glucuronic acid to the nitrogen atoms of aromatic amines, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). ontosight.ai The addition of the glucuronic acid moiety increases the water solubility of the compounds, facilitating their excretion. ontosight.aiontosight.ai

Human liver tissue demonstrates a capacity for both extensive N-acetylation and N-glucuronidation of benzidine. capes.gov.brnih.gov Benzidine and its monoacetylated metabolite, N-acetylbenzidine (ABZ), are substrates for glucuronidation, forming benzidine N-glucuronide and N-acetylbenzidine N'-glucuronide, respectively. tandfonline.comnih.gov However, N,N'-diacetylbenzidine (DABZ) is not observed to undergo N-glucuronidation. tandfonline.com Studies using cDNA-expressed human UGTs have identified UGT1A9 and UGT1A4 as the primary enzymes responsible for the glucuronidation of benzidine and its metabolites. researchgate.net

A critical aspect of N-glucuronides of aromatic amines is their instability in acidic environments. helsinki.firesearchgate.net The N-glucuronides of benzidine, N-acetylbenzidine, and N'-hydroxy-N-acetylbenzidine are acid-labile. capes.gov.brnih.gov For instance, the N-glucuronides of benzidine and ABZ have a short half-life of approximately 5 minutes at a pH of 5.3. tandfonline.com This acid lability is crucial in the context of bladder cancer. The relatively stable glucuronide conjugates are formed in the liver, transported through the bloodstream to the kidneys, and excreted into the bladder. iarc.fr The acidic pH of urine can then hydrolyze these conjugates, releasing the parent arylamines or their N-hydroxy metabolites within the bladder lumen. helsinki.firesearchgate.net This "recycling" mechanism delivers potentially carcinogenic compounds directly to the urothelial tissue, where they can undergo further metabolic activation. tandfonline.com

O-Acetylation in Target Organs (e.g., Bladder)

O-acetylation is a critical metabolic activation step for N-hydroxylated aromatic amines, particularly within target organs like the urinary bladder. nih.goviarc.fr This pathway is distinct from N-acetylation, which is often considered a detoxification step. aacrjournals.org The enzyme responsible for this bioactivation is N-acetyltransferase 1 (NAT1), which is present in the bladder epithelium. nih.goviarc.fr

The process begins with N-hydroxylated metabolites, such as N'-hydroxy-N-acetylbenzidine, which are transported to the bladder. nih.gov Within the bladder tissue, NAT1 catalyzes the transfer of an acetyl group from a donor molecule to the hydroxyl group of the N-hydroxy metabolite, forming an N-acetoxy ester. nih.goviarc.fr These N-acetoxy esters are highly unstable and can spontaneously break down (heterolytic fission) to form highly reactive electrophilic aryl nitrenium ions. aacrjournals.org These nitrenium ions can then readily react with DNA, forming covalent adducts that are believed to initiate the process of carcinogenesis. nih.goviarc.fr

The predominant DNA adduct found in the exfoliated bladder cells of workers exposed to benzidine is N′-(deoxyguanosin-8-yl)-N-acetylbenzidine. capes.gov.brnih.gov The formation of this specific adduct points to a metabolic sequence involving N-monoacetylation, followed by N'-hydroxylation in the liver, and culminating in NAT1-mediated O-acetylation within the bladder. nih.gov Genetic variations in the NAT1 enzyme, such as the NAT1*10 allele, have been associated with higher levels of aromatic amine-DNA adducts in the human bladder, suggesting a link between increased NAT1 activity and elevated cancer risk. aacrjournals.org

O-Sulfonation and Sulfotransferase Activity

O-sulfonation represents another important pathway for the metabolic activation of N-hydroxylated benzidine metabolites, particularly in the liver. psu.edunih.gov This reaction is catalyzed by a family of cytosolic enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate. nih.govoup.com

The N-hydroxylated metabolite, N-hydroxy-N,N'-diacetylbenzidine (N-OH-DABZ), is a key substrate for this activation pathway. psu.edunih.gov While generally considered a detoxification process for many xenobiotics, sulfonation of N-hydroxy arylamines results in the formation of highly reactive sulfate (B86663) esters. oup.com These esters are unstable and can break down to form electrophilic nitrenium ions that readily bind to nucleophilic sites on DNA and other macromolecules, leading to genotoxicity. psu.edunih.gov

Studies have shown that hepatic sulfotransferases in rats and mice can effectively esterify N-OH-DABZ into a reactive electrophile. nih.gov This pathway is considered a significant contributor to the hepatocarcinogenicity of benzidine observed in these rodent species. psu.edunih.gov In vitro experiments have demonstrated that in the presence of PAPS, liver cytosol from rats and mice metabolizes N-OH-DABZ, and the resulting reactive intermediate can be trapped with methionine to form 3-methylmercapto-N,N'-diacetylbenzidine. nih.gov The rate of this sulfotransferase activity varies between species. nih.gov

Table 1: Comparative Sulfotransferase Activity in Rodent Liver Cytosol

SpeciesN-OH-DABZ Metabolism Rate (nmol/min/mg protein)N-OH-AAF Metabolism Rate (nmol/min/mg protein)
Rat2.54.3
Mouse0.5<0.05
HamsterNot Detected (<0.05)Not Detected (<0.05)

Data sourced from Morton et al. (1980). nih.gov N-OH-AAF (N-hydroxy-2-acetylaminofluorene) is included for comparison.

Formation and Biological Fate of Benzidine Metabolites

Detection and Significance of Mono- and Diacetylated Benzidines

Mono- and diacetylated benzidines, specifically N-acetylbenzidine (ABZ) and N,N'-diacetylbenzidine (DABZ), are key metabolites in the biotransformation of benzidine. nih.govcdc.gov Their detection in biological samples, primarily urine, serves as a crucial biomarker for assessing occupational exposure to benzidine and benzidine-based dyes. cdc.govcdc.gov Analytical methods such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC/MS) are employed to quantify these metabolites. cdc.govcdc.goviaea.org Detection limits can be as low as 0.25 µg/L for benzidine and ABZ, and 0.5 µg/L for DABZ in urine. cdc.gov

The significance of these acetylated metabolites extends beyond exposure monitoring. The balance between mono- and diacetylation is a critical determinant of benzidine's toxicological fate. N-acetylation is catalyzed by N-acetyltransferase (NAT) enzymes. aacrjournals.org While N,N'-diacetylation is generally considered a detoxification pathway that leads to excretion, N-monoacetylation is a pivotal step in the bioactivation cascade. nih.gov

N-acetylbenzidine can be further metabolized via N-hydroxylation to form N'-hydroxy-N-acetylbenzidine, a proximate carcinogen. nih.gov This monoacetylated intermediate is a substrate for further activation in target tissues like the bladder. capes.gov.brnih.gov Therefore, the presence and relative proportions of ABZ and DABZ reflect the dynamic interplay between detoxification and activation pathways within an individual, which can be influenced by genetic polymorphisms in NAT enzymes. oncotarget.comcdc.gov

Intermediate Metabolites and Their Reactivity with Biomolecules

The carcinogenicity of benzidine is mediated by the formation of highly reactive intermediate metabolites that can covalently bind to cellular macromolecules, most importantly DNA. iarc.fr Several key reactive intermediates have been identified.

One major pathway involves the N-oxidation of N-acetylbenzidine to form N'-hydroxy-N-acetylbenzidine . nih.gov This N-hydroxylamine can then be O-acetylated in the bladder or O-sulfonated in the liver to form unstable esters. nih.govnih.gov These esters spontaneously decompose to yield a highly electrophilic aryl nitrenium ion . aacrjournals.org This nitrenium ion is a potent reactant that primarily targets the C8 position of guanine (B1146940) bases in DNA, forming the major adduct, N'-(deoxyguanosin-8-yl)-N-acetylbenzidine (dG-C8-ABZ). capes.gov.brpsu.edu This adduct has been identified in the urothelial cells of exposed workers and is considered a critical lesion in the initiation of bladder cancer. capes.gov.brnih.gov

Comparative Metabolism and Interspecies Differences

Significant interspecies differences exist in the metabolism of benzidine, which accounts for the variation in target organ carcinogenicity observed across different species. cdc.govnih.gov In humans and dogs, the primary target organ for benzidine-induced cancer is the urinary bladder, whereas in rodents such as rats, mice, and hamsters, the liver is the main target. cdc.govnih.gov These differences are largely attributed to species-specific variations in the activities of key metabolic enzymes. nih.gov

N-Acetylation and N-Glucuronidation: The balance between N-acetylation and N-glucuronidation pathways differs markedly among species.

Dogs are known as a "non-acetylator" species and exhibit very low N-acetyltransferase activity. capes.gov.brnih.gov Consequently, in dogs, N-glucuronidation is the major metabolic pathway for benzidine. capes.gov.brnih.gov The lack of acetylation prevents the formation of N-acetylated intermediates, but the transport of N-hydroxy-benzidine glucuronide to the bladder and its subsequent hydrolysis is a key mechanism.

Rats extensively metabolize benzidine to N,N'-diacetylbenzidine (DABZ), with little glucuronidation observed. capes.gov.brnih.gov The high rate of diacetylation is a detoxification pathway that, along with efficient hepatic O-sulfonation of N-OH-DABZ, directs the carcinogenic effect towards the liver. nih.govcdc.gov

Humans display a more balanced metabolic profile, with both extensive N-acetylation and N-glucuronidation occurring in the liver. capes.gov.brnih.gov Unlike rats, human liver rapidly deacetylates N-acetylbenzidine, preventing the accumulation of the fully detoxified N,N'-diacetylbenzidine. nih.gov This results in a significant concentration of N-acetylbenzidine and its N'-glucuronide, which can be transported to the bladder for activation. tandfonline.comnih.gov

Sulfotransferase Activity: Hepatic sulfotransferase activity also shows species-specific variation. Rat liver exhibits high sulfotransferase activity towards N-OH-DABZ, which is consistent with the liver being the primary target organ for cancer. nih.gov Mouse liver has lower, but still significant, activity, while hamster liver cytosol shows no detectable sulfotransferase activity for this substrate. nih.gov These metabolic differences underscore the importance of choosing appropriate animal models for extrapolating carcinogenicity data to humans and highlight the complex interplay of multiple pathways in determining organ-specific toxicity. cdc.govnih.gov

Table 2: Summary of Interspecies Differences in Benzidine Metabolism

SpeciesPrimary Target Organ for CarcinogenicityDominant Metabolic Pathways
HumanBladder nih.govN-acetylation and N-glucuronidation; Bladder O-acetylation capes.gov.brnih.gov
DogBladder nih.govN-glucuronidation (major); Low N-acetylation capes.gov.brnih.gov
RatLiver nih.govExtensive N,N'-diacetylation; Hepatic O-sulfonation nih.govnih.gov
MouseLiver nih.govHepatic O-sulfonation nih.gov

Biotransformation of Benzidine-Based Dyes to Benzidine in vivo

The in vivo biotransformation of benzidine-based dyes into the carcinogenic aromatic amine, benzidine, is a critical area of metabolic study. While these dyes themselves may not be classified as carcinogenic, their metabolism within the body can release benzidine, a known human urinary bladder carcinogen. asm.orgmdpi.com This metabolic conversion is a general phenomenon anticipated for all dyes within this chemical class. researchgate.net The primary mechanism for this transformation is the reductive cleavage of the azo linkages (-N=N-) present in the dye molecules. nih.govepa.govtandfonline.com This process is catalyzed by enzymes known as azoreductases, which are found in various biological systems within the body. epa.gov

Studies involving workers in industries such as textile dyeing, paper printing, and leather finishing who were exposed to benzidine-based dyes like Direct Black 38 have shown a higher incidence of urinary bladder cancer. researchgate.net This provides evidence that the azoreduction of these dyes occurs in humans. researchgate.net Research has demonstrated that after ingestion, benzidine-based dyes can be metabolized to aromatic amines by intestinal microorganisms. tandfonline.comiarc.fr The resulting benzidine can then be transported to other tissues, where it may undergo further metabolic modifications, leading to the formation of reactive species that can bind to DNA. researchgate.net

A study on the metabolism of Direct Black 38 using a semicontinuous culture system that mimics the human large intestine identified several metabolites over a seven-day period. The metabolites were identified as benzidine, 4-aminobiphenyl (B23562), monoacetylbenzidine, and acetylaminobiphenyl. asm.orgresearchgate.net Benzidine concentration peaked after 24 hours, accounting for 39.1% of the initial dye added. asm.orgresearchgate.net However, its levels subsequently declined, and by the seventh day, acetylaminobiphenyl was the predominant metabolite, representing 51.1% of the parent compound. asm.orgresearchgate.net

The metabolic capability of intestinal bacteria has been demonstrated for several benzidine-based dyes. In vitro anaerobic incubations with rat intestinal microorganisms have shown the reduction of Direct Black 38, Direct Red 2, and Direct Blue 15, leading to the formation of benzidine, 3,3′-dimethylbenzidine, and 3,3′-dimethoxybenzidine, respectively. iarc.frscilit.com

Table 1: Metabolites of Direct Black 38 Identified in a Human Intestinal Microbiota Model

Metabolite Peak Level (% of Parent Compound) Time to Peak Level
Benzidine 39.1% 24 hours
Acetylaminobiphenyl 51.1% 7 days
4-Aminobiphenyl Not specified Not specified
Monoacetylbenzidine Not specified Not specified

Data sourced from studies on the metabolism of Direct Black 38 by human intestinal microbiota. asm.orgresearchgate.net

Role of Azoreductase Activity in Intestinal Bacteria and Liver

Azoreductase activity is present in both the liver, mediated by enzymes such as CYPs and NQO1, and the intestinal microbiota. researchgate.net However, a significant body of evidence suggests that the azoreductase activity of intestinal bacteria is the primary driver of the reductive cleavage of benzidine-based dyes. nih.govtandfonline.comiarc.fr Some studies indicate that the efficiency of bacterial azoreductase can be over 100 times greater than that of liver azoreductases. canada.ca

The intestinal lumen provides an anaerobic environment conducive to the activity of azoreductases produced by a wide variety of gut bacteria, including various species of anaerobic bacteria such as those from the genus Clostridium. iarc.frcanada.ca These bacterial enzymes are capable of reducing both water-soluble and insoluble azo dyes. nih.gov The azoreductases found in bacteria are broadly categorized into flavin-dependent (NADH or NADPH preferred) and flavin-free types. nih.gov

While hepatic enzymes can also catalyze the reduction of the azo bond, their physiological significance in the initial breakdown of ingested azo dyes may be less critical compared to the intestinal flora. iarc.frresearchgate.net The metabolites produced by the intestinal microbiota, namely the free aromatic amines, are then absorbed and can undergo further metabolic activation in the liver and other tissues. researchgate.net

Table 2: Benzidine-Based Dyes and their Reduction Products by Intestinal Bacteria

Benzidine-Based Dye Corresponding Aromatic Amine Released
Direct Black 38 Benzidine
Direct Red 2 3,3′-Dimethylbenzidine
Direct Blue 15 3,3′-Dimethoxybenzidine

This table summarizes the findings from in vitro studies with rat intestinal microorganisms. iarc.frscilit.com

Genotoxicity and Mutagenicity Studies of Benzidine and Its Sulfate Form

Mechanisms of Genotoxicity

The genotoxicity of benzidine (B372746) is not direct but requires metabolic activation to exert its damaging effects on genetic material. nih.gov The primary mechanism involves its conversion into reactive electrophilic derivatives that can bind to DNA, leading to a cascade of genotoxic outcomes. nih.govcdc.govchemicalbook.com This metabolic activation occurs through multiple pathways, including N-oxidation by cytochrome P-450 enzymes, particularly in the liver, and peroxidative activation in various tissues. nih.govchemicalbook.compic.int The resulting reactive intermediates, such as N-hydroxyarylamines, can form covalent bonds with DNA, creating DNA adducts. pic.intnih.govinchem.org The formation of these adducts is a critical initiating event in its mutagenic and carcinogenic process. Furthermore, the metabolic activation of benzidine can also lead to the generation of reactive oxygen species (ROS), which cause oxidative DNA damage, another contributing factor to its genotoxicity. researchgate.net

Benzidine has demonstrated mutagenic activity across a wide range of biological systems. It has been shown to be mutagenic in bacteria and plants. pic.intnih.govinchem.org In various assays utilizing yeast, benzidine induced mitotic gene conversion and DNA damage, although not gene mutation. chemicalbook.comnih.govinchem.org Studies using cultured mammalian cells, including human cells, and in vivo experiments in rodents have consistently shown that benzidine and its metabolites can cause genetic damage. chemicalbook.com The mutagenic potential is often dependent on the presence of a metabolic activation system, highlighting the role of its metabolites in inducing these effects. nih.gov

A significant aspect of benzidine's genotoxicity is its ability to induce clastogenic effects, which are structural changes to chromosomes. nih.gov Research has demonstrated that benzidine induces chromosomal aberrations in rodent cells both in vitro and in vivo. pic.intnih.govinchem.org Furthermore, workers occupationally exposed to benzidine or benzidine-based dyes have shown higher levels of chromosomal aberrations in their white blood cells compared to unexposed individuals. chemicalbook.compic.int

Benzidine exposure is also strongly associated with micronucleus formation. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division, serving as a biomarker for genotoxic events. Benzidine has been shown to increase the frequency of micronucleated bone-marrow cells in mice and other rodents in vivo. nih.govpic.intnih.govinchem.org In aquatic toxicology studies, benzidine treatment led to a dose-dependent increase in both chromosomal aberrations in kidney cells and the formation of micronucleated erythrocytes in the common carp (B13450389) (Cyprinus carpio). nih.gov

Benzidine and its reactive metabolites can directly damage the DNA backbone, leading to the formation of DNA strand breaks. This has been observed in the liver of exposed rats and in various rodent cells both in vitro and in vivo. nih.govpic.intnih.govinchem.org

Another key indicator of DNA damage and subsequent repair is unscheduled DNA synthesis (UDS). UDS is the synthesis of DNA that occurs outside of the normal S-phase of the cell cycle, representing a DNA repair mechanism. Benzidine has been found to induce UDS in the cells of rodents treated in vivo, as well as in both human and rodent cells in vitro. pic.intnih.govinchem.org The induction of DNA strand breaks and UDS provides further evidence of the DNA-damaging capabilities of this compound. nih.gov

In vitro and In vivo Genotoxicity Assays

A variety of standardized genotoxicity assays, both in vitro and in vivo, have been employed to characterize the mutagenic and clastogenic profile of benzidine and its sulfate (B86663) form.

The Ames test, which uses various strains of Salmonella typhimurium to detect chemical mutagens, is a widely used bacterial mutagenicity assay. Benzidine has been extensively tested using this system. The results consistently show that benzidine is mutagenic, particularly in the presence of a mammalian metabolic activation system, typically a rat liver S9 mix. nih.govoup.comresearchgate.net This confirms that benzidine itself is a pro-mutagen, requiring conversion to reactive metabolites to induce mutations in the bacterial DNA. chemicalbook.comoup.com Mutagenic activity has been observed in Salmonella strains TA98 and TA100. oup.comresearchgate.net Some benzidine analogues, such as 3,3′-dichlorobenzidine, have also been shown to be potent mutagens in this assay. oup.com

Summary of Benzidine Mutagenicity in Ames Test
Test CompoundSalmonella StrainMetabolic Activation (S9)ResultSource
BenzidineTA98WithMutagenic oup.comresearchgate.net
BenzidineTA100WithMutagenic oup.comresearchgate.net
BenzidineTA98 / TA100WithoutLittle or no mutagenicity capes.gov.br
o-TolidineTA98 / TA100WithMutagenic nih.gov
o-DianisidineTA98 / TA100WithMutagenic nih.gov

In vivo mammalian genotoxicity assays provide crucial data on the effects of a substance in a whole organism. The bone marrow micronucleus test is a key assay in this category. Studies in mice have shown that benzidine administration leads to a significant increase in the frequency of micronucleated cells in the bone marrow. nih.govnih.gov This positive result in the bone marrow micronucleus test is a strong indicator of in vivo clastogenic or aneugenic (whole chromosome loss) activity. nih.govpic.int These findings in mammalian systems corroborate the broader evidence of benzidine's ability to cause chromosomal damage. pic.int

Selected In Vivo Genotoxicity Findings for Benzidine
AssayTest SystemEffect ObservedSource
Bone Marrow Micronucleus TestMouseIncreased frequency of micronucleated cells nih.govnih.gov
Chromosomal Aberration AssayRodentInduction of chromosomal aberrations nih.govinchem.org
DNA Strand Break AssayRat (liver)Induction of DNA strand breaks nih.govnih.gov
Unscheduled DNA Synthesis (UDS)RodentInduction of UDS nih.govinchem.org
Micronucleus Test / Chromosomal AberrationCommon Carp (Cyprinus carpio)Increased micronucleated erythrocytes and chromosomal aberrations nih.gov

Biological Monitoring and Biomarkers of Genotoxic Exposure

Biological monitoring is essential for assessing the genotoxic risk from benzidine exposure, offering a direct measure of the carcinogen's interaction with cellular macromolecules. This method provides a more precise evaluation of individual exposure and potential harm compared to ambient monitoring. Key biomarkers for benzidine exposure include DNA adducts in various cells and tissues and hemoglobin adducts in red blood cells. researchgate.net

Quantitation of DNA Adducts in Exfoliated Cells and Tissues

The formation of DNA adducts, where a carcinogen binds to DNA, is a critical initiating step in cancer development. nih.gov For benzidine, a primary DNA adduct formed is N'-(deoxyguanosin-8-yl)-N-acetylbenzidine. nih.gov Quantifying these adducts in exfoliated urothelial cells from urine and other accessible tissues directly measures the genotoxic damage from benzidine.

Cross-sectional studies of workers occupationally exposed to benzidine and its dyes have shown significantly elevated levels of specific benzidine-DNA adducts in their exfoliated urothelial cells compared to unexposed individuals. pnas.orgnih.gov Research has confirmed that the predominant adduct found in these cells is an N-acetylated form, suggesting that monofunctional acetylation is an activation step for benzidine, rather than a detoxification pathway. pnas.org A strong correlation has been established between the levels of these adducts in both exfoliated urothelial cells and peripheral white blood cells (WBCs), reinforcing the utility of WBCs as a surrogate for monitoring DNA damage in the target tissue for bladder cancer. nih.gov The sum of urinary benzidine and its metabolites, N-acetylbenzidine and N,N'-diacetylbenzidine, also correlates with the adduct levels in both cell types. nih.gov

Furthermore, studies have highlighted the influence of urinary pH on adduct levels. Workers with more acidic urine (pH < 6) exhibited tenfold higher DNA adduct levels in urothelial cells compared to those with more alkaline urine (pH ≥ 7), even after adjusting for the internal dose. aacrjournals.org This finding suggests that urine pH may be a significant susceptibility factor for bladder cancer caused by aromatic amines. aacrjournals.org

Table 1: Benzidine-DNA Adduct Levels in Exposed Workers vs. Controls

BiomarkerCell TypeExposed Workers (Median Level)Control Subjects (Median Level)Reference
N'-(deoxyguanosin-8-yl)-N-acetylbenzidineWhite Blood Cells (WBC)194.4 RAL x 10⁹1.4 RAL x 10⁹ nih.gov
Predominant Urothelial DNA AdductExfoliated Urothelial CellsSignificantly elevated in exposed workers compared to controls. Levels are inversely correlated with urine pH. pnas.orgaacrjournals.org

Analysis of Hemoglobin Adducts as Exposure Biomarkers

Hemoglobin (Hb) adducts are valuable biomarkers for assessing exposure to aromatic amines like benzidine. nih.govoup.com Because red blood cells have a lifespan of about 120 days, Hb adducts provide an integrated measure of exposure over several months. researchgate.net Reactive metabolites of benzidine bind to hemoglobin, and the resulting adducts can be quantified as a surrogate for the systemic dose of the carcinogen. researchgate.net

Studies of workers involved in the production of benzidine and benzidine-based dyes have identified and quantified several Hb adducts, including those of benzidine, N-acetylbenzidine (AcBz), 4-aminobiphenyl (B23562) (4ABP), and aniline (B41778), using methods like gas chromatography-mass spectrometry (GC-MS). nih.govoup.comresearchgate.net In these studies, 4ABP and aniline were often the major adducts found quantitatively. nih.govoup.com

Research has demonstrated a significant difference in adduct levels based on the specific type of exposure. Workers directly exposed to benzidine had 10 to 17 times higher adduct levels than workers exposed to benzidine-based dyes. nih.govoup.com The presence of 4ABP and aniline adducts is considered a consequence of exposure to the parent compounds or the metabolic release of the arylamine moiety from benzidine and its dyes. nih.govoup.com The strong correlation observed between 4ABP, benzidine, and AcBz adducts in exposed workers supports this metabolic link. nih.govoup.com The analysis of these stable adducts serves as a reliable method for assessing both recent and cumulative exposure. researchgate.net

Table 2: Key Hemoglobin Adducts Detected in Workers Exposed to Benzidine and Azo Dyes

AdductDetected InKey FindingsReference
Benzidine (Bz)Exposed WorkersDetected in 28 of 33 exposed workers in one study. oup.com
N-acetylbenzidine (AcBz)Exposed WorkersFound in all 33 exposed workers in one study. oup.com
4-aminobiphenyl (4ABP)Exposed Workers and ControlsQuantitatively a major adduct. Levels are 10-17 times higher in benzidine-exposed workers vs. dye-exposed workers. nih.govoup.com
AnilineExposed Workers and ControlsQuantitatively a major adduct. Can be metabolically released from azo dyes. nih.govoup.com

Advanced Analytical Methodologies for Benzidine Sulfate Research

Spectroscopic Techniques for Detection and Quantification

Spectroscopic methods are fundamental in the analysis of benzidine (B372746) sulfate (B86663), offering both qualitative and quantitative data. These techniques are often based on the interaction of the compound with electromagnetic radiation.

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the determination of benzidine, often involving its conversion to a colored azo dye. This method is based on the principle that the concentration of a substance is proportional to the amount of light it absorbs at a specific wavelength. The formation of an azo dye enhances the visibility of benzidine in the UV-Vis spectrum, allowing for its quantification. nih.govmdpi.com

The process typically involves the diazotization of benzidine followed by coupling with a suitable agent, such as H-acid, J-acid, or chromotropic acid, to form a stable and intensely colored azo compound. koreascience.kr The resulting solution is then analyzed using a UV-Vis spectrophotometer, and the absorbance is measured at the wavelength of maximum absorption (λmax) for the specific azo dye formed. pjoes.combiorxiv.org For instance, the degradation of azo dyes, which can release benzidine, is monitored by observing the decrease in the characteristic absorbance peaks in the visible region of the spectrum. nih.gov Studies have shown that UV-Vis spectroscopy can be used to monitor the decolorization of azo dyes, which is indicative of their degradation. pjoes.comnih.gov The change in the UV-Vis absorption spectrum, with characteristic peaks for the dye and its degradation byproducts, provides insight into the reaction kinetics and pathways. mdpi.comusm.edu While UV-Vis spectrophotometry is a valuable tool, it is important to note that it can be susceptible to interference from other compounds that absorb in the same wavelength range. nih.gov

Chromatographic Methods for Analysis in Complex Biological and Environmental Matrices

Chromatographic techniques are essential for separating benzidine and its metabolites from complex mixtures, such as those found in biological and environmental samples, before their quantification. nih.govcdc.gov These methods provide high resolution and sensitivity, making them indispensable for trace-level analysis.

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC/MS) are powerful tools for the analysis of benzidine. nih.govcdc.gov However, due to the low volatility and thermal instability of benzidine, derivatization is often required to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.govcdc.gov Common derivatizing agents include heptafluorobutyric anhydride (B1165640) and pentafluoropropionic anhydride. nih.govresearchgate.net

GC/MS provides definitive identification of benzidine by combining the separation power of GC with the specific detection capabilities of MS. nih.govcdc.gov The mass spectrometer fragments the analyte molecules and produces a unique mass spectrum that serves as a chemical fingerprint. This high degree of specificity makes GC/MS a preferred method for confirmation of benzidine in various matrices. epa.govshimadzu.com Despite its advantages, GC-based methods can be affected by the thermal lability of benzidine and potential losses during sample extraction and concentration. cdc.gov Benzidine has been used as an internal standard in GC/MS methods for the quantification of other compounds like paraphenylenediamine in biological fluids. researchgate.netresearchgate.net

Table 1: GC/MS Methods for Benzidine Analysis

Sample MatrixPreparation MethodDetection LimitPercent RecoveryReference
Urine (total benzidine)Base hydrolysis, addition of deuterated benzidine as internal standard, extraction with ethyl acetate (B1210297)/pyridine and derivatization with pentafluoropropionic anhydride0.5 μg/L75 at 10 μg/L; 87 at 100 μg/L nih.gov
WaterExtraction with dichloromethane, derivatization with MTBDMSTFA/NH4I0.004 ng/mL~102% researchgate.net
WastewaterPreparation of pentafluoropropionamides (PFP) derivatives0.2 pg91-103% researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of benzidine and its metabolites in both biological and environmental samples. nih.govcdc.gov It offers the advantage of analyzing compounds without the need for derivatization, thus avoiding potential issues with thermal degradation. cdc.gov HPLC methods often utilize reversed-phase columns and are coupled with various detectors, including UV and electrochemical detectors. nih.govcdc.gov Electrochemical detection, in particular, is favored for its high sensitivity and selectivity for benzidine. nih.govcdc.gov

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides an even higher level of sensitivity and specificity for the determination of benzidine at ultra-trace levels. researchgate.netscielo.org.mx LC-MS/MS combines the separation capabilities of HPLC with the precise detection and structural elucidation power of tandem mass spectrometry. researchgate.netepa.gov This technique is particularly valuable for analyzing complex matrices where interferences are a significant concern. scielo.org.mxnih.gov Methods have been developed for the simultaneous determination of benzidine and other contaminants in water samples using LC-MS/MS. researchgate.net

Table 2: HPLC and LC-MS/MS Methods for Benzidine Analysis

Analytical MethodSample MatrixDetection LimitPercent RecoveryReference
HPLC/UVUrine (for benzidine and metabolites)180 μg/L64.7 at 0.5 ppm to 80.1 at 5 ppm nih.gov
HPLC/ECUrine0.24 μg/L>89% nih.gov
LC-ESI-MS/MSSurface Water0.004 ng/LNot specified researchgate.net

Ion Chromatography (IC) is the preferred and reliable method for the determination of sulfate ions. portlandpress.comlongdom.org This technique separates ions based on their charge and is highly effective for quantifying inorganic anions like sulfate in various aqueous samples. olympianwatertesting.comfilab.fr IC typically employs a separator column, a suppressor, and a conductivity detector. scispace.comlcms.cz The use of a suppressor reduces the background conductivity of the eluent, thereby enhancing the sensitivity of the measurement. scispace.com

Several variations of the IC method exist, including those with UV detection or conductimetry. portlandpress.com IC has been shown to be a robust method with minimal interference from other anions commonly present in biological and environmental samples. portlandpress.comlongdom.org The method has been validated for measuring sulfate in plasma, serum, and urine, demonstrating good linearity, accuracy, and precision. longdom.org

Table 3: Ion Chromatography Methods for Sulfate Analysis

MethodSample MatrixDetection LimitNotesReference
Suppression ion chromatography and conductimetrySerumNot specifiedConsidered a reference method for reliable serum sulfate determination. portlandpress.com
Ion chromatography with UV detectionHuman serumNot specifiedProvides comparable data to the suppression ion chromatography method. portlandpress.com
Validated Ion ChromatographyPlasma, Serum, Urine27 µmol/L (LOQ)Demonstrated utility for investigating sulfate levels in human health. longdom.org

Immunoassays and Biosensors in Benzidine Metabolite Detection

Immunoassays and biosensors represent a growing field in the detection of benzidine and its metabolites, offering rapid, sensitive, and often portable analytical solutions. nih.govcdc.gov

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), utilize the highly specific binding between an antibody and its target antigen (in this case, benzidine or its metabolites). nih.govnih.gov This specificity allows for the detection of the target analyte even in complex biological samples with minimal sample preparation. researchgate.net The assay typically involves immobilizing a capture antibody on a solid surface, which then binds to the benzidine in the sample. A second, enzyme-labeled antibody is then added, and the subsequent enzymatic reaction produces a measurable signal, often a color change, that is proportional to the amount of benzidine present. nih.govgoogle.com

Biosensors are analytical devices that combine a biological recognition element (like an antibody or enzyme) with a transducer to convert the biological response into a measurable signal. researchgate.netnih.gov For benzidine detection, electrochemical biosensors have shown promise. rsc.orgresearchgate.net For instance, an electrochemiluminescence (ECL) biosensor using a poly(luminol-benzidine sulfate) electrode modified with tyramine (B21549) oxidase has been developed for the detection of dopamine, which is a metabolite. rsc.orgresearchgate.net These sensors can offer high sensitivity and selectivity. researchgate.netresearchgate.net The development of nanomaterial-based biosensors is an active area of research, with the potential for even lower detection limits and real-time monitoring capabilities. researchgate.net

Table 4: Immunoassay and Biosensor Methods for Benzidine and Metabolite Detection

TechniqueAnalyteDetection LimitMatrixReference
Radioimmunoassay (RIA)Diacetyl metabolite of benzidine10 pgUrine cdc.gov
ELISABenzodiazepines (as an example of metabolite detection)0.1 ng/mg (cut-off)Hair nih.gov
Electrochemiluminescence (ECL) BiosensorDopamine (metabolite)0.5 nMNot specified rsc.orgresearchgate.net

Method Development and Validation for Enhanced Sensitivity and Specificity

The continual refinement of analytical methodologies is paramount in the study of benzidine sulfate, driven by the need for greater sensitivity and specificity in its detection and quantification. Method development and validation ensure that analytical procedures are reliable, accurate, and fit for their intended purpose, which is crucial when dealing with compounds of significant environmental and health relevance.

Achieving Lower Detection Limits and Improved Accuracy

The pursuit of lower detection limits for benzidine and its derivatives is a significant focus of modern analytical chemistry. High-performance liquid chromatography (HPLC) has emerged as a preferred technique for the separation of benzidines due to its high selectivity. researchgate.net When coupled with an electrochemical detector, HPLC can achieve a method detection limit (MDL) as low as 0.08 µg/L for benzidine in water samples. nih.govnih.gov This combination is currently favored over older spectrophotometric methods. nih.govnih.gov

Further advancements have been made using liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), which offers even greater sensitivity. This method has been successfully used for the ultra-trace level determination of benzidine in surface water, with detection limits significantly lower than the water quality criteria established by the U.S. Environmental Protection Agency (EPA). researchgate.net In one study, benzidine was detected in surface water samples at concentrations ranging from 0.15 to 2.33 ng L−1. researchgate.net

Gas chromatography (GC) is another powerful tool, often used in conjunction with derivatization to improve the chromatographic efficiency and detection of benzidine. nih.gov For instance, the formation of heptafluorobutyric acid anhydride (HFAA) derivatives allows for analysis by GC with an electron capture detector (GC-ECD), a technique with a reported detection limit of 0.2 pg or less. researchgate.netosha.gov Similarly, NIOSH has developed a method for determining benzidine in the air by forming a pentafluoropropyl derivative, which has an estimated detection limit of 0.05 µg per sample. nih.gov

The table below summarizes the detection limits achieved by various analytical methods for benzidine.

Analytical MethodSample MatrixDerivatizationDetection LimitReference
HPLC with Electrochemical DetectionWaterNone0.08 µg/L nih.govnih.gov
LC-ESI-MS/MSSurface WaterNone0.15–2.33 ng/L (detected range) researchgate.net
GC-ECDWastewaterHeptafluorobutyric acid anhydride (HFAA)≤ 0.2 pg researchgate.netosha.gov
GC/MS (NICI)UrinePentafluoropropionic anhydride0.5 µg/L nih.gov
HPLC/UVAirNone0.05 µ g/sample nih.gov
HPLC/ECUrineNone0.24 µg/L nih.gov

This table is interactive. Click on the headers to sort the data.

Strategies for Sample Preparation and Interference Mitigation

Effective sample preparation is critical for accurate and sensitive analysis, as it serves to concentrate the analyte and remove interfering substances from the sample matrix. For the analysis of benzidine in water, a common procedure involves liquid-liquid extraction with a solvent like chloroform (B151607), followed by an acid back-extraction to clean up the sample. nih.govepa.gov The extract is then neutralized and re-extracted with chloroform before being exchanged to methanol (B129727) for analysis by HPLC. nih.govepa.gov

Solid-phase extraction (SPE) offers an alternative to liquid-liquid extraction, where benzidine and its metabolites can be retained on a solid adsorbent, followed by elution and analysis. nih.gov For soil samples, supercritical fluid extraction (SFE) has been investigated, where the addition of 1,6-hexanediamine (B7767898) in methanol was found to be necessary to effectively recover benzidine from acidic soil surfaces. nih.gov

Interference is a significant challenge in benzidine analysis. In spectrophotometric methods, metal ions that form hydroxides in alkaline conditions can interfere. nih.gov Certain amines, such as p-nitroaniline and toluidine, can also cause positive interferences. nih.gov In HPLC with electrochemical detection, some dye plant effluents contain components with retention times close to that of benzidine. epa.gov In such cases, adjusting the electrode potential can help to eliminate interferences while still allowing for the detection of benzidine. epa.gov

For GC analysis, the use of sodium sulfate to dry extracts can lead to the adsorption of benzidine, potentially affecting the accuracy of the results. nih.govcdc.gov Additionally, the thermal lability of benzidine can decrease the accuracy of GC-based methods. nih.gov When analyzing for benzidine in the presence of 1,2-diphenylhydrazine (B7769752), it is recommended to adjust the sample pH to 4.0 ± 0.2 to prevent the rearrangement of 1,2-diphenylhydrazine to benzidine. nc.gov

Historical and Modern Analytical Applications for Sulfate Determination Using Benzidine Precipitation

The precipitation of sulfate ions with benzidine to form sparingly soluble this compound has been a historically significant method for the quantitative determination of sulfates.

Historically, the benzidine method for sulfate determination relied on the fact that benzidine forms a crystalline precipitate of this compound in the presence of sulfate ions. ku.edu This precipitate could be filtered, washed, and then titrated with a standard alkali solution, a process made possible by the weak basic properties of benzidine. ku.edu This method was considered advantageous due to its relative speed, with an analysis possible within 30 minutes, compared to the hours required for the gravimetric barium chloride method. ku.edu The precipitate, C12H12N2·H2SO4, forms in a slightly acidic medium. uoanbar.edu.iq However, the solubility of the precipitate increases with both temperature and acidity, requiring careful control of these parameters. uoanbar.edu.iq

This colorimetric benzidine method was also adapted for micro-scale analysis, allowing for the determination of nanomole quantities of sulfate in biological samples like serum, urine, and cartilage. nih.gov This microplate-based adaptation proved to be simple, rapid, and reliable for analyzing small sample volumes. nih.gov

Environmental Occurrence, Fate, and Remediation Research of Benzidine and Its Sulfate Form

Environmental Distribution and Transport Mechanisms

The distribution and movement of benzidine (B372746) in the environment are governed by its chemical properties and interactions with different environmental compartments. Industrial discharges and improper waste disposal have been primary sources of benzidine contamination. cdc.gov

Benzidine has been detected in various environmental media, including water, soil, and air, particularly in proximity to former manufacturing and disposal sites. cdc.gov In the environment, benzidine can exist in its "free" state as an organic base or as a salt, such as benzidine sulfate (B86663). guidechem.comcdc.gov

Aquatic Environments: When released into waterways, only a small amount of free benzidine dissolves in water. cdc.govcdc.gov Benzidine salts, however, are more readily soluble. cdc.gov Due to its density, benzidine that enters water bodies tends to sink and become part of the bottom sediment or sludge. cdc.govcdc.gov For instance, a survey in Japan's Sumida River detected benzidine concentrations ranging from 0.082 to 0.233 mg/L, believed to originate from the reduction of azo dyes. epa.gov At hazardous waste sites in the United States, benzidine has been identified in surface water at 5 sites and in groundwater at 10 of the 28 National Priorities List (NPL) sites where it was detected. cdc.gov

Soil: In terrestrial environments, benzidine demonstrates strong adsorption to soil particles. cdc.govebsco.com This high affinity for soil and sediment matrices limits its mobility and potential to leach into groundwater. cdc.govebsco.com Consequently, soil contamination is often localized near industrial sources or waste disposal areas. cdc.gov The microbial degradation of benzidine-based dyes, such as Deep Black EX, on soil surfaces can also be a source of benzidine release. cdc.gov

Airborne Particulates: In the atmosphere, benzidine can exist as a vapor or, more commonly, attached to suspended particulate matter. guidechem.comcdc.govcdc.gov These particles can be transported over distances and eventually deposited onto land and water surfaces through wet and dry deposition. cdc.govguidechem.com Vapor-phase benzidine is susceptible to degradation by photochemically-produced hydroxyl radicals. cdc.gov

The sorption of benzidine to soil and sediments is a critical process influencing its environmental transport and bioavailability. Research has shown that the sorption isotherms for benzidine are generally nonlinear. scilit.com The process is complex and involves multiple mechanisms, including hydrophobic partitioning, covalent binding, and cation exchange. nih.govresearchgate.net

The pH of the surrounding medium plays a crucial role in the sorption process. cdc.gov As a weak base, benzidine can become protonated in acidic conditions, forming cations. These cationic forms of benzidine exhibit increased adsorption to negatively charged soil and sediment particles through cation exchange. cdc.govresearchgate.net Studies have demonstrated that as the pH decreases, the sorption of benzidine increases due to the higher concentration of its ionized forms. cdc.gov A multiparameter model has been developed to effectively predict the sorption of benzidine to lake sediments by accounting for these different sorption mechanisms. nih.gov

Interactive Data Table: Factors Influencing Benzidine Sorption

Parameter Influence on Sorption Predominant Mechanism(s)
pH Sorption increases with decreasing pH Cation exchange
Organic Carbon Content Higher organic carbon content generally increases sorption Hydrophobic partitioning, Covalent binding
Clay Content Higher clay content increases sorption Cation exchange, Oxidation at clay surfaces
Ionic Strength Increased ionic strength can decrease sorption Competition for cation exchange sites

Environmental Transformation and Degradation Pathways

Benzidine can be transformed in the environment through both biological and chemical processes. These pathways determine its persistence and the formation of potential degradation products.

Microbial activity plays a significant role in the degradation of benzidine and its precursors, benzidine-based azo dyes. Certain microorganisms have the ability to break down these complex molecules, offering a potential avenue for bioremediation.

Studies have shown that some benzidine-based azo dyes can be biotransformed back into benzidine by microorganisms under certain conditions. core.ac.ukresearchgate.net For example, the microbial degradation of the dye Direct Black-38 was found to release benzidine and 4-aminobiphenyl (B23562) as intermediates. core.ac.uknih.gov However, the same mixed microbial culture was also capable of subsequently degrading these toxic intermediates. core.ac.uknih.gov The biodegradation of benzidine in activated wastewater sludge has been observed to be more effective at lower concentrations of the compound. cdc.gov Acclimated sludges have demonstrated the ability to completely degrade low, continuous doses of benzidine. cdc.gov

Enzymes, particularly peroxidases, have shown significant potential for the remediation of benzidine-contaminated water. nih.govnih.gov Peroxidases catalyze the oxidative polymerization of benzidine in the presence of hydrogen peroxide. emerald.com This process converts the soluble and toxic benzidine into insoluble and less harmful polymeric products, which can then be removed from the water. emerald.com

Research using soybean peroxidase (SBP) has demonstrated its effectiveness in removing benzidine and its derivatives from synthetic wastewater. emerald.com Optimal conditions for this enzymatic removal have been identified, including a specific pH and hydrogen peroxide-to-substrate ratio. emerald.com Similarly, peroxidase extracted from bitter gourd has been successfully used to treat benzidine-polluted water, with immobilized enzymes showing potential for repeated use in continuous reactor systems. researchgate.net Crude enzyme extracts from the fungus Trametes versicolor have also been shown to effectively oxidize benzidine. researchgate.net

Interactive Data Table: Research Findings on Enzyme-Based Remediation of Benzidine

Enzyme Source Key Findings
Soybean Peroxidase (SBP) Achieved over 95% removal of 0.10 mM benzidine under optimal conditions (pH 5, H₂O₂/benzidine ratio of 1.5). emerald.com
Bitter Gourd Peroxidase (BGP) Immobilized enzyme removed over 70% of benzidine in a batch process and could be reused multiple times. researchgate.net
***Trametes versicolor* (fungus)** Crude enzyme extract oxidized 92.47% of a 100 mg/L benzidine solution within 24 hours. researchgate.net

In addition to biological degradation, benzidine can undergo chemical transformation in aqueous environments. Oxidation is a key pathway, which can be initiated by various agents. In natural waters, benzidine may be oxidized by cations. cdc.gov The surfaces of certain clays (B1170129) can also catalyze the oxidation of benzidine. cdc.gov

Chemical oxidative polymerization is another transformation process. Studies have shown that benzidine can be polymerized in acidic media using oxidizing agents like potassium peroxydisulfate (B1198043). mdpi.comresearchgate.net This process can lead to the formation of oligomers and polymers with benzidine diimine units. mdpi.comresearchgate.net The reaction of benzidine with chlorine dioxide in wastewater has been found to follow second-order kinetics, being first-order with respect to both reactants. researchgate.net

Photodegradation Processes

Benzidine can undergo direct photolysis in the atmosphere and in sunlit surface waters as it absorbs light at wavelengths greater than 290 nm. nih.govcdc.gov However, the specific kinetics of its atmospheric photolysis are not fully understood. nih.govcdc.gov In aqueous solutions, the photodegradation of benzidine can be influenced by various factors, including the presence of other substances and the pH of the water.

Studies have indicated that benzidine is moderately persistent in the environment. nih.govcdc.gov While it does not readily volatilize or hydrolyze in water, it can be oxidized by cations. nih.govcdc.gov The photolysis half-life of benzidine in methanol (B129727) has been reported to be approximately 2 hours when irradiated at 254 nm. nih.gov In dilute aqueous solutions, its half-life was observed to be around 4 hours. cdc.gov

Research into the photodegradation of benzidine has identified several potential degradation products and intermediates. Through the use of UV/Vis spectroscopy and mass spectrometry, compounds such as 4'-nitro-4-biphenylamine, tetrahydroxybiphenyl, and 4,4'-dinitrobiphenyl have been proposed as degradation products in aqueous mediums. nih.gov The process of photodegradation can also lead to the formation of mono- and di-radical benzidine cations. nih.govresearchgate.net Neutral benzidine exhibits a characteristic electron absorption peak at 283 nm, while the blue-monoradical cation and yellow-diradical cation are observed at approximately 370 nm and 565 nm, respectively. nih.govresearchgate.net

The efficiency of benzidine's photodegradation can be enhanced by the use of catalysts. nih.gov Comparative studies have shown that commercial titanium dioxide (TiO2) Degussa P25 is an effective catalyst for this process. nih.gov Other materials, such as laboratory-prepared zinc oxide (ZnO), TiO2 anatase, and a titanium-zinc oxide with a perovskite-type structure, have also demonstrated potential as catalysts for future remediation efforts. nih.gov

It is important to note that the photodegradation of related compounds, such as 3,3'-dichlorobenzidine (B165656), can also produce benzidine as an intermediate, potentially increasing the environmental hazard. epa.gov The degradation process and the resulting products can be influenced by the solvent present, with studies showing that the rate of photolysis is dependent on the polarity of the solvent. semanticscholar.org For instance, the photochemical quantum yields of benzidine in halomethane solvents are affected by the halogen content of the solvent. nih.gov

ParameterValue/ObservationReference
Photolysis Occurs in atmosphere and sunlit surface waters nih.govcdc.gov
Absorption Wavelength > 290 nm nih.govcdc.gov
Half-life in Methanol (254 nm) ~2 hours nih.gov
Half-life in Dilute Aqueous Solution ~4 hours cdc.gov
Degradation Products 4'-nitro-4-biphenylamine, tetrahydroxybiphenyl, 4,4'-dinitrobiphenyl nih.gov
Intermediate Cations Mono- and di-radical benzidine cations nih.govresearchgate.net
Catalysts TiO2 Degussa P25, ZnO, TiO2 anatase nih.gov

Bioaccumulation and Bioconcentration in Aquatic Organisms

Benzidine has the potential to be bioconcentrated by aquatic organisms. nih.govcdc.gov However, current research suggests that the extent of this concentration is not significant, and it is unlikely to be transferred through the food chain to higher trophic levels. nih.govcdc.gov This indicates a lower risk of biomagnification.

Studies on the environmental fate of benzidine have shown that it can be rapidly bioconcentrated in fish. For instance, in bluegill sunfish, both the edible and non-edible portions of the fish have been found to accumulate 3,3'-dichlorobenzidine, a related compound that can degrade to benzidine. epa.gov In these studies, mortality occurred before a chemical equilibrium between the water and the fish could be established, with bioconcentration factors ranging from 132 to 554. epa.gov The primary metabolite of 3,3'-dichlorobenzidine detected in the fish was an acid-labile conjugate. epa.gov

While benzidine itself may be taken up by aquatic life, its tendency to strongly adsorb to soils, sediments, and clays, particularly in a pH-dependent manner, can reduce its bioavailability in the water column. nih.gov This partitioning behavior plays a crucial role in limiting the potential for human exposure through the consumption of contaminated aquatic organisms. nih.govcdc.gov

Further research is necessary to fully elucidate the mechanisms of benzidine uptake, metabolism, and depuration in a variety of aquatic species to provide a more comprehensive understanding of its bioaccumulation potential.

OrganismCompoundBioconcentration Factor (BCF)Key FindingReference
Bluegill Sunfish3,3'-Dichlorobenzidine132-554Mortality occurred before equilibrium was reached. epa.gov

Remediation Technologies and Strategies for Contaminated Sites

The remediation of sites contaminated with benzidine and its derivatives is a significant environmental challenge due to the compound's persistence and toxicity. Research has focused on developing effective technologies for the removal and detoxification of benzidine from soil and water.

Development of Efficient Dye Removal and Detoxification Methods

A primary source of benzidine in the environment is the breakdown of benzidine-based dyes, which are used in various industries. nih.govcdc.gov Therefore, a key remediation strategy involves the development of methods to remove and detoxify these dyes from industrial effluents. These dyes can undergo microbial degradation, which releases free benzidine into the environment. nih.govcdc.gov

Advanced oxidation processes (AOPs), including photocatalysis, have shown promise in degrading benzidine and its precursor dyes. As mentioned previously, catalysts such as TiO2 have been effective in promoting the photodegradation of benzidine. nih.gov These technologies aim to break down the complex dye molecules into less harmful substances, thereby preventing the subsequent formation of benzidine.

Application of Enzyme-Redox Mediator Systems

Bioremediation strategies utilizing enzyme-redox mediator systems are also being explored for the detoxification of benzidine-contaminated sites. These systems employ enzymes, such as peroxidases and laccases, in conjunction with redox mediators to enhance the degradation of persistent organic pollutants like benzidine.

The enzymes catalyze the oxidation of benzidine, initiating its breakdown into less toxic compounds. Redox mediators act as electron shuttles, facilitating the transfer of electrons between the enzyme and the target contaminant, which can overcome the limitations of direct enzyme-substrate interactions. This approach has the potential to be a more environmentally friendly and cost-effective remediation technology compared to traditional physical and chemical methods. Further research is ongoing to optimize these systems for in-situ applications and to identify the most effective enzyme-mediator combinations for benzidine degradation.

Epidemiological and Occupational Exposure Research on Benzidine and Its Sulfate Form

Epidemiological Studies of Cancer Risk in Occupationally Exposed Populations

Numerous epidemiological studies of workers occupationally exposed to benzidine (B372746) have established a strong link between this chemical and an elevated risk of developing cancer, particularly of the urinary bladder. cdc.govnih.govnih.govinchem.org These studies, conducted across various countries and industrial settings, consistently demonstrate the carcinogenic hazard posed by benzidine.

Bladder Cancer Incidence, Mortality, and Dose-Response Relationships

Occupational exposure to benzidine is causally associated with an increased risk of bladder cancer. nih.gov This association is specific, with studies showing a dramatically increased incidence of and mortality from bladder cancer, almost exclusively transitional cell carcinoma, in exposed workers. canada.ca The strength of this association is highlighted in several cohort studies. For instance, a study of workers in a US benzidine-manufacturing facility, where significant preventive measures were introduced in 1950, still showed elevated risks for those with two or more years of exposure. nih.gov

A clear dose-response relationship has been observed in multiple studies. The risk of bladder cancer increases with the duration and level of exposure to benzidine. nih.govnih.gov For example, a study of Chinese workers exposed to benzidine found that the morbidity from bladder cancer increased with a longer duration of exposure. nih.gov Another study in China demonstrated that after adjusting for smoking, the odds ratios for bladder cancer were 2.7 for medium and 4.4 for high cumulative exposure to benzidine compared to low exposure. nih.gov In an extreme case, all five workers who were continuously employed in the manufacturing of benzidine for 15 years or more developed bladder cancer. nih.govnih.gov

The latency period, the time from first exposure to the development of cancer, is also a critical factor. The mean latency period for bladder carcinoma in one cohort was 16.6 years. nih.gov Studies have also shown that the standardized mortality ratio (SMR) for bladder cancer can remain significantly elevated even decades after exposure has ceased. nih.gov

Evidence for Multiorgan Carcinogenicity in Human Cohorts

While the primary and most well-documented cancer associated with benzidine exposure is bladder cancer, there is evidence to suggest that benzidine is a multiorgan carcinogen in humans. cdc.govnih.govinchem.org Some studies have reported increased risks for cancers at sites other than the bladder.

For instance, a cohort study of workers exposed to both benzidine and 2-naphthylamine (B18577) found an increase in the occurrence of second primary cancers at sites including the liver. nih.gov Another study of 538 workers exposed to benzidine and/or dichlorobenzidine (B72168) found increased standardized mortality ratios for all cancers combined, bladder cancer, and lymphohematopoietic cancer. nih.gov Specifically, the SMR for lymphohematopoietic cancer was 2.84. nih.gov There is also some suggestive evidence of an increased risk for renal cell cancer in relation to the duration of exposure to benzidine. iarc.fr

Occupational Exposure Assessments and Biological Monitoring

Assessing occupational exposure to benzidine and its sulfate (B86663) form is crucial for understanding and mitigating health risks. This involves characterizing exposure routes and levels in various industrial settings and utilizing biological monitoring to measure the internal dose of the chemical. inchem.orgcanada.caepa.govresearchgate.net

Characterization of Exposure Routes and Levels in Historical and Contemporary Industrial Settings

Historically, workers in industries such as dye manufacturing, textiles, and leather have been exposed to benzidine. epa.gov Exposure can occur through both inhalation of benzidine dust and dermal absorption. nih.gov In a benzidine manufacturing plant, airborne concentrations of benzidine were found to range from less than 0.005 to 17.6 mg/m³. nih.gov

While benzidine production has been significantly reduced or ceased in many countries, the risk of exposure has not been eliminated. epa.gov The importation of benzidine-based dyes, which can contain free benzidine as an impurity, presents a continuing hazard to workers in industries that use these dyes. epa.gov The level of free benzidine in some imported dyes has been reported to be as high as 500 ppm. epa.gov

Monitoring of Benzidine and its Metabolites in Urine and Blood

Biological monitoring provides a direct measure of an individual's exposure to benzidine by analyzing bodily fluids for the parent compound or its metabolites. researchgate.netosha.gov This approach is valuable because it accounts for all routes of exposure, including dermal absorption, which can be significant. osha.gov

Benzidine and its metabolites, such as N-acetylbenzidine and N,N'-diacetylbenzidine, can be detected in the urine of exposed workers. cdc.govnih.gov Urinary concentrations of benzidine have been used to monitor worker exposure, with levels in one study ranging from 6 to 26 μg/L. nih.gov The detection of benzidine and its metabolites in the urine of workers exposed to benzidine-based dyes confirms that these dyes can be metabolized back to free benzidine in the body. nih.gov

Benzidine and some of its metabolites can also bind to proteins in red blood cells, and these adducts can be detected for up to 4 months after the last exposure. cdc.gov DNA adducts, such as N'-(deoxyguanosin-8-yl)-N-acetylbenzidine, have been identified in exfoliated bladder cells of exposed workers. nih.gov

Risk Factors and Susceptibility in Exposed Cohorts

Several factors can influence an individual's risk of developing cancer following exposure to benzidine. These include the duration and intensity of exposure, age at first exposure, and interactions with other risk factors like smoking. nih.govnih.govepa.gov

Studies have shown that the risk of bladder cancer is inversely related to the age at first exposure. nih.gov A synergistic effect between benzidine exposure and cigarette smoking has also been observed. nih.govnih.gov In one study of Chinese workers, the relative risk for bladder cancer was significantly higher for smokers exposed to benzidine compared to non-smokers exposed to benzidine and smokers who were not exposed. nih.gov Specifically, compared to non-smokers with no benzidine exposure, the risk for bladder cancer was 6.2 for smokers without exposure, 63.4 for non-smokers with exposure, and a striking 152.3 for smokers with benzidine exposure. nih.gov

Genetic factors may also play a role in susceptibility. For example, the N-acetylation phenotype has been investigated as a potential modifier of risk for arylamine-induced bladder cancer. scispace.com While some early studies suggested that the slow acetylator phenotype was a significant risk factor, a study of benzidine-exposed workers in China did not find a significant interaction between the slow acetylator genotype and benzidine exposure in relation to bladder cancer risk. scispace.com

Influence of Genetic Polymorphisms on Metabolic Susceptibility

Genetic susceptibility to bladder cancer from arylamine exposure, including benzidine, is influenced by inter-individual differences in metabolic pathways that either activate or detoxify these compounds. nih.gov Research has focused on genetic polymorphisms in enzymes responsible for metabolizing xenobiotics, such as benzidine. lodz.pl

The metabolism of benzidine involves several enzymes, and variations in the genes encoding these enzymes can alter an individual's susceptibility to its carcinogenic effects. Key enzymes studied include N-acetyltransferases (NAT), Glutathione S-transferases (GST), and UDP-Glucuronyltransferases (UGT). nih.govlodz.pl

N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2)

Both NAT1 and NAT2 are involved in the metabolism of aromatic amine carcinogens. aacrjournals.org They catalyze both the deactivation (N-acetylation) and activation (O-acetylation) of these substances. aacrjournals.org Studies suggest that benzidine is a much better substrate for NAT1 than for NAT2. aacrjournals.org

In a study of male workers in China occupationally exposed to benzidine, polymerase chain reaction (PCR)-based methods were used to identify genotypes for NAT1, NAT2, and GSTM1. cdc.govresearchgate.net After adjusting for cumulative benzidine exposure and lifetime smoking, a protective association was found for the slow NAT2 genotype, with an odds ratio (OR) of 0.3 for developing bladder cancer. cdc.govresearchgate.net This finding contrasts with the role of slow acetylation as a risk factor for bladder cancer in individuals exposed to monoarylamines like 2-naphthylamine and 4-aminobiphenyl (B23562), suggesting key differences in the metabolism of diarylamines like benzidine. researchgate.net

Conversely, a higher risk of bladder cancer was observed in the same study for individuals with the NAT1wt/10 and NAT1 *10/10 genotypes. cdc.gov The presence of the NAT1 *10 allele, a variant, has been associated with increased risk. cdc.govresearchgate.net Research using Chinese hamster ovary (CHO) cells transfected with human NAT1 alleles found that cells with the variant NAT114B allele exhibited significantly higher levels of benzidine-induced DNA damage compared to cells with the reference NAT14 allele, supporting human studies that associate this variant with increased bladder cancer incidence in exposed workers. researchgate.net

Glutathione S-transferase (GSTM1)

Glutathione S-transferases are another family of enzymes involved in the detoxification of carcinogens. However, research into the role of the GSTM1 null genotype (where the gene is absent) has not found a significant association with bladder cancer risk in benzidine-exposed workers. cdc.govresearchgate.net

UDP-Glucuronyltransferase 2B7 (UGT2B7)

The UGT2B7 enzyme is also involved in the metabolism of benzidine. imrpress.com A study on a cohort of benzidine-exposed workers examined the genotype distribution of the His268Tyr polymorphism of UGT2B7. imrpress.com The findings suggested an association between the homozygous variant genotype (Tyr/Tyr) of this polymorphism and an elevated risk of bladder cancer among these workers. imrpress.com

Gene (Polymorphism)Effect on Benzidine Metabolism/RiskResearch Finding (Odds Ratio, 95% CI)Source
NAT2 (Slow Acetylator Genotype)Protective against bladder cancerOR = 0.3 (0.1–1.0) cdc.govresearchgate.net
NAT1 (10 Allele)Higher risk of bladder cancerOR = 2.8 (0.8–10.1) for NAT1wt/10; OR = 2.2 (0.6–8.3) for NAT110/10 cdc.govresearchgate.net
GSTM1 (Null Genotype)No association found with bladder cancerNot significant researchgate.net
UGT2B7 (His268Tyr Polymorphism)Homozygous variant genotype associated with elevated bladder cancer riskAssociation suggested imrpress.com

Interaction between Benzidine Exposure and Lifestyle Factors (e.g., Cigarette Smoking)

Lifestyle factors, particularly cigarette smoking, have been shown to interact synergistically with occupational benzidine exposure, significantly increasing the risk of developing bladder cancer. Cigarette smoke contains aromatic amines like 4-aminobiphenyl, which are known bladder carcinogens. oup.com

Several epidemiological studies have demonstrated this interaction. A study of 2,525 Chinese workers exposed to benzidine found a clear synergistic effect. nih.gov Compared to a baseline group of non-smoking, non-exposed workers, the relative risk (RR) for bladder cancer was 6.2 for smokers who were not exposed to benzidine, 63.4 for non-smokers who were exposed to benzidine, and soared to 152.3 for workers who both smoked and were exposed to benzidine. iarc.frnih.gov

Another study reported that benzidine-exposed workers who also smoked cigarettes had a nearly 31-fold higher risk of developing bladder cancer compared to an 11-fold risk among their non-smoking colleagues. nih.gov While occupational exposure to benzidine is a major cause of bladder cancer, smoking significantly amplifies this risk. bmj.com A case-control study in Shanghai noted that the correlation between bladder cancer and occupational exposure (RR 5.71) was substantially greater than the correlation with smoking alone (RR 1.53). bmj.com

Exposure GroupRelative Risk (RR) of Bladder CancerSource
Non-Smokers, Not Exposed to Benzidine1.0 (Baseline) nih.gov
Smokers, Not Exposed to Benzidine6.2 nih.gov
Non-Smokers, Exposed to Benzidine63.4 nih.gov
Smokers, Exposed to Benzidine152.3 nih.gov

Regulatory Science and Risk Assessment Paradigms for Benzidine and Its Sulfate Form

International and National Carcinogen Classifications

The classification of benzidine (B372746) as a carcinogen is harmonized across major international and national health organizations, reflecting the robust scientific evidence of its cancer-causing potential in humans. Benzidine is often handled and found in the environment as a salt, such as benzidine sulfate (B86663), which is also considered to be carcinogenic. ontosight.aiinchem.orgcdc.gov

Classifications by IARC, EPA, and DHHS

The International Agency for Research on Cancer (IARC), the U.S. Environmental Protection Agency (EPA), and the U.S. Department of Health and Human Services (DHHS) have all classified benzidine as a known human carcinogen. cdc.govepa.gov

International Agency for Research on Cancer (IARC): IARC has placed benzidine and its salts in Group 1 , signifying that it is "carcinogenic to humans." inchem.orgnih.govnih.govnih.gov This classification is based on sufficient evidence from epidemiological studies of occupationally exposed workers, which have consistently demonstrated a causal link between benzidine exposure and an increased risk of bladder cancer. inchem.orgnih.govnih.gov In some instances, the risk was exceptionally high, with one report noting that all workers in a specific group employed in benzidine manufacturing for 15 years or more developed bladder cancer. nih.gov

U.S. Environmental Protection Agency (EPA): The EPA has classified benzidine in Group A , confirming it as a "known human carcinogen." epa.govnih.gov This is their highest-risk category. This is based on strong evidence from human studies showing a causal association between exposure and cancer. epa.gov

These classifications underscore the global consensus on the carcinogenic hazard posed by benzidine and its salts, including benzidine sulfate.

Table 1: Carcinogen Classifications for Benzidine

Quantitative Risk Assessment Methodologies and Models

To quantify the cancer risk associated with benzidine exposure, regulatory agencies employ various risk assessment methodologies and models. These tools are crucial for establishing safe exposure levels and guiding public health policies.

Derivation of Cancer Potency Factors and Unit Risks

Cancer potency factors, also known as slope factors, and unit risks are key metrics used to estimate the increased cancer risk from exposure to a carcinogen.

The EPA has derived an oral and inhalation cancer slope factor for benzidine of 2.3 x 10² per mg/kg-day . nih.govnih.govepa.govcdc.gov This was calculated using a linearized multistage model based on data from human occupational exposure and the resulting incidence of bladder tumors. nih.gov

The corresponding unit risks, which estimate the lifetime cancer risk from continuous exposure to a specific concentration in a medium, are:

Drinking Water Unit Risk: 6.7 x 10⁻³ per µg/L epa.gov

Inhalation Unit Risk: 6.7 x 10⁻² per µg/m³ nih.govepa.gov

These values are used to predict the potential number of excess cancer cases in a population exposed to benzidine. For example, the EPA estimates that lifetime exposure to benzidine in drinking water at a concentration of 0.12 ng/L would result in an incremental cancer risk of one in a million (10⁻⁶). epa.gov

Table 2: EPA Cancer Risk Values for Benzidine

Application of Physiologically Based Pharmacokinetic (PBPK) Models in Risk Assessment

Physiologically Based Pharmacokinetic (PBPK) models are mathematical tools that simulate the absorption, distribution, metabolism, and excretion of chemicals in the body. researchgate.netcdc.gov These models can enhance risk assessments by providing a more scientifically robust means of predicting target tissue doses of a substance, thereby improving the extrapolation from high-dose animal studies or occupational exposures to low-dose environmental exposures in the general population. nih.govmdpi.com

Despite the potential benefits of PBPK models in refining risk assessments for chemicals like benzidine, currently, there are no fully developed and validated PBPK models specifically for benzidine. nih.govcdc.gov The development of such a model could provide a more detailed understanding of its toxicokinetics and aid in more precise risk characterization. researchgate.net

Development and Enforcement of Regulatory Standards and Guidelines

Based on the carcinogenicity classifications and quantitative risk assessments, various regulatory standards and guidelines have been established to control exposure to benzidine and its sulfate form in the environment.

Ambient Water Quality Criteria and Environmental Release Limits

The EPA has established ambient water quality criteria for benzidine to protect human health. For the maximum protection from the potential carcinogenic effects of benzidine through the ingestion of water and contaminated aquatic organisms, the recommended concentration in ambient water is zero. epa.gov However, recognizing that a zero level may not be achievable, the EPA has provided concentration levels corresponding to different cancer risk levels. For an excess lifetime cancer risk of 10⁻⁶ (one in one million), the criterion is 0.12 ng/L . epa.gov

The EPA has also set toxic pollutant effluent standards for industries that discharge benzidine. cornell.edu These standards are legally enforceable limits on the amount of benzidine that can be discharged into navigable waters. For benzidine manufacturers, the effluent standards include a monthly average concentration not to exceed 10 µg/L . cornell.edu For applicators of benzidine-based dyes, the daily maximum discharge is limited to 25 µg/L . cdc.govcornell.edu

Furthermore, benzidine is listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), and any release of one pound or more of benzidine or its salts into the environment must be reported to the federal government. cdc.govnih.govnih.gov

Table 3: U.S. EPA Regulatory Standards for Benzidine in Water

Occupational Safety and Health Regulations

Benzidine and its salts, including this compound, are subject to stringent occupational safety and health regulations due to their classification as known human carcinogens. epa.gov Regulatory bodies in the United States, including the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the American Conference of Governmental Industrial Hygienists (ACGIH), have established guidelines and standards to minimize worker exposure.

OSHA regulates benzidine under its standards for toxic and hazardous substances (29 CFR 1910.1003 and 1910.1010). nih.govosha.gov The regulations apply to solid or liquid mixtures containing 0.1 percent or more of benzidine by weight or volume. nih.gov Recognizing its carcinogenicity, OSHA has not established a permissible exposure limit (PEL) for benzidine. nih.gov Instead, the agency mandates that employers limit employee exposure to the "lowest feasible concentration" and has implemented strict rules covering:

Controlled access to areas where benzidine is used. nih.gov

Specific housekeeping and waste disposal procedures. nih.gov

Mandatory use of personal protective equipment. nj.gov

Requirements for employee training, medical surveillance, and record-keeping. nj.govcdc.gov

Provision of showers and dressing rooms for workers. nih.gov

NIOSH, a part of the Centers for Disease Control and Prevention (CDC), also identifies benzidine as a potential occupational carcinogen. nipissingu.cacdc.gov In line with its findings, NIOSH recommends that workplace exposure to benzidine be reduced to the lowest feasible level. nj.gov

ACGIH, a private, not-for-profit scientific organization, classifies benzidine as an "A1, Confirmed Human Carcinogen." acgih.orgworksafebc.com This classification is based on epidemiological studies of exposed workers. epa.gov Consequently, ACGIH advises that exposure to benzidine through all routes should be controlled to be as low as possible. worksafebc.com

These regulations and recommendations extend to benzidine salts, such as this compound, as they can also release the carcinogenic benzidine molecule. cdc.govlegislation.wa.gov.au

Interactive Data Table: Occupational Exposure Limits and Recommendations for Benzidine

OrganizationRegulation/GuidelineExposure Limit/RecommendationClassification
OSHA 29 CFR 1910.1003, 1910.1010 osha.govosha.govNo Permissible Exposure Limit (PEL) established; exposure must be limited to the lowest feasible level. nih.govnj.govCarcinogen nih.gov
NIOSH NIOSH Recommended Exposure Limit (REL) nipissingu.caRecommends limiting exposure to the lowest feasible concentration. nj.govPotential Occupational Carcinogen cdc.gov
ACGIH Threshold Limit Value (TLV) acgih.orgRecommends eliminating all exposure to the fullest extent possible. nj.govA1 - Confirmed Human Carcinogen acgih.org

Significant New Use Rules (SNURs) and Chemical Management Strategies

The U.S. Environmental Protection Agency (EPA) utilizes Significant New Use Rules (SNURs) under the Toxic Substances Control Act (TSCA) as a key chemical management strategy for benzidine and benzidine-based substances. regulations.govverdantlaw.com This approach is driven by the concern that these substances, particularly dyes, can metabolize into benzidine, a known human carcinogen, posing risks to consumers, workers, and children. epa.govepa.gov

A SNUR requires any person who intends to manufacture (including import) or process a chemical for an activity designated as a "significant new use" to notify the EPA at least 90 days before commencing that activity. regulations.govkhlaw.com This notification, known as a Significant New Use Notice (SNUN), allows the EPA to evaluate the intended use and, if necessary, implement measures to prohibit or limit it to protect against potential unreasonable risks. epa.gov

The EPA has established SNURs for a number of benzidine-based dyes. regulations.govfederalregister.gov Initially, in 1996, the EPA issued a SNUR for 24 benzidine-based chemical substances. bdlaw.comcanada.ca Subsequently, in 2014, the rule was amended to include nine additional benzidine-based substances. verdantlaw.combdlaw.comfederalregister.gov For these substances, the EPA has designated any use as a significant new use, with a few exceptions for specific, ongoing laboratory uses. epa.govfederalregister.gov

A critical component of the EPA's strategy for benzidine-based chemicals was the elimination of the general exemption for substances imported or processed as part of an article. khlaw.combdlaw.com This means that importers and processors of finished goods, such as textiles or leather products containing these regulated dyes, are also required to submit a SNUN. verdantlaw.combdlaw.com This measure was implemented to close a potential loophole and address the risk of exposure from imported articles. verdantlaw.com The EPA concluded that since these chemicals were no longer in commercial production in the United States, any resumption of their use, including in imported articles, would constitute a significant new use. khlaw.com

The implementation of SNURs for benzidine-based substances is part of a broader EPA strategy to reduce risks associated with these chemicals. govinfo.gov This strategy also involves the publication of action plans to address the potential health risks of dyes derived from benzidine and its congeners. canada.caercweb.com

Interactive Data Table: Overview of EPA's Significant New Use Rule for Benzidine-Based Substances

FeatureDescriptionReference
Governing Law Toxic Substances Control Act (TSCA) Section 5(a)(2) regulations.govkhlaw.com
Regulated Chemicals A list of specific benzidine-based chemical substances, including numerous dyes. The list was expanded over time. bdlaw.comfederalregister.gov
"Significant New Use" Definition For most listed benzidine-based substances, any use is considered a significant new use. verdantlaw.comepa.gov
Core Requirement Persons must submit a Significant New Use Notice (SNUN) to the EPA at least 90 days before manufacturing, importing, or processing the chemical for a new use. regulations.govkhlaw.com
Article Exemption The exemption for importing or processing the substances as part of a finished article is inapplicable. khlaw.combdlaw.com
Rationale To provide the EPA with an opportunity to review and control potential new uses of these chemicals, which can metabolize to the known human carcinogen, benzidine. epa.govepa.gov

Emerging Research Areas and Future Directions for Benzidine Sulfate Studies

Development of Novel Analytical Techniques with Enhanced Sensitivity and Specificity

The accurate detection and quantification of benzidine (B372746) sulfate (B86663) at trace levels are crucial for environmental monitoring and human exposure assessment. Current research focuses on overcoming the limitations of traditional methods, which can suffer from issues like oxidation losses during sample preparation. nih.gov

Emerging analytical strategies are aimed at enhancing both sensitivity and specificity. Key developments include:

Advanced Chromatographic and Spectrometric Methods: Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) are continuously being refined for better separation and detection. nih.gov Supercritical fluid extraction (SFE) is a promising technique for efficiently removing analytes like benzidine from environmental samples. nih.gov

Immunoassays: These methods offer high selectivity and sensitivity for detecting benzidine and its metabolites. nih.gov

Electrochemical Sensors: An electrochemiluminescence (ECL) sensor using a poly(luminol–benzidine sulfate) electrode has been developed for detecting dopamine, showcasing the potential of this compound derivatives in creating highly sensitive and selective sensors. researchgate.netresearchgate.net This technology demonstrates a linear detection range of 1–200 μM with a detection limit as low as 0.887 nM. researchgate.net

Derivatization Techniques: Chemical derivatization is employed to improve the detectability and stability of benzidine, especially in chromatographic analyses, by converting it into a more easily detectable form. mdpi.com

These advancements are critical for monitoring low-level environmental contamination and for biological monitoring to confirm human exposure. nih.gov

Advanced Toxicological Modeling and In Silico Approaches for Predicting Toxicity

Understanding the toxicological profile of this compound is essential for accurate risk assessment. In silico methods, which use computer simulations, are becoming increasingly important for predicting the toxicity of chemicals, thereby reducing reliance on animal testing and expediting the evaluation process. nih.gov

Future research in this area includes:

Quantitative Structure-Activity Relationships (QSAR): QSAR models are used to predict the toxicity of chemicals based on their molecular structure. nih.gov These models can be of a classification type, predicting whether a compound is toxic or not. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Models: Although no PBPK models currently exist for benzidine, their development is a critical future direction. nih.gov These models can simulate the absorption, distribution, metabolism, and excretion of this compound in the body, providing a more comprehensive understanding of its toxicokinetics. cdc.gov

Expert Systems: Systems like TOPKAT, CASE, and DEREK are used for predicting a range of toxicity endpoints. nih.gov A consensus approach, pooling results from multiple systems, is recommended to improve prediction accuracy. nih.gov

Adverse Outcome Pathway (AOP) Paradigm: This framework helps in understanding the link between a molecular initiating event and an adverse outcome at a biological level, with structural alerts helping to identify chemical features that can induce toxicity. ljmu.ac.uk

These computational tools are invaluable for screening large numbers of compounds and for prioritizing chemicals for further toxicological testing. nih.govfrontiersin.org

Mechanistic Studies on Low-Dose Exposure Effects and Cumulative Risk

While the carcinogenicity of benzidine at high occupational exposure levels is well-established, the effects of low-dose environmental exposure are less understood. researchgate.net Research is increasingly focused on the subtle biological changes that occur at low concentrations and the cumulative risk from multiple exposure sources.

Key areas of investigation include:

Low-Dose Effects: Studies are needed to elucidate the mechanisms of toxicity at low exposure levels, which are more relevant to the general population living near contaminated sites. nih.gov

Cumulative Risk Assessment: Individuals are often exposed to a mixture of chemicals. Cumulative risk assessment evaluates the combined health effects of exposure to multiple substances, including benzidine and its derivatives. texas.goviowadnr.gov Regulatory frameworks are being developed to adjust permissible exposure levels based on the cumulative risk from multiple carcinogens and non-carcinogens. texas.gov

Early Life Susceptibility: Evidence from animal studies suggests that exposure to benzidine during early life may significantly increase cancer potency compared to adult exposure. federalregister.gov

Understanding these aspects is crucial for setting appropriate regulatory limits and for protecting vulnerable populations.

Innovative Bioremediation and Green Chemistry Solutions for Environmental Contamination

Cleaning up sites contaminated with this compound requires effective and environmentally friendly solutions. Bioremediation, which uses microorganisms to degrade pollutants, and green chemistry principles are at the forefront of innovative remediation strategies. rsc.orgresearchgate.net

Promising approaches include:

Bioremediation Techniques:

In Situ Bioremediation: This involves treating the contaminated material in place. Techniques like bioventing (supplying oxygen to stimulate indigenous microbes) and biosparging are being explored. nih.govlonza.com

Ex Situ Bioremediation: This involves excavating the contaminated soil or water for treatment. Methods include landfarming, biopiles, and the use of bioreactors. rsc.orgnih.gov

Mycoremediation: This method uses fungi to break down pollutants and is considered a cost-effective alternative. rsc.org

Phytoremediation: This technique uses plants to remove or stabilize contaminants in soil and groundwater. researchgate.netcrccare.com

Enzyme-Based Remediation: The use of enzymes, such as peroxidase, has shown promise in removing benzidine from polluted water in both batch processes and continuous reactors. researchgate.net

Adsorption Technologies: The use of adsorbents like granular activated carbon is a technically feasible process for removing benzidine from wastewater. epa.gov Lignin-based adsorbents are also being investigated as a sustainable option. acs.org

These "green" technologies offer sustainable and cost-effective alternatives to traditional remediation methods like incineration. epa.gov

Long-term Health Surveillance and Discovery of Novel Biomarkers for Early Detection

Long-term monitoring of populations exposed to benzidine is critical for understanding the latency period of associated cancers and for early detection. cdc.gov The discovery of sensitive and specific biomarkers is a key component of this effort.

Future directions in this area are:

Enhanced Surveillance Programs: Continued and improved medical surveillance of workers previously exposed to benzidine is necessary, as cancers can develop decades after exposure ceases. cdc.govnih.gov Studies have shown a high risk of bladder cancer among benzidine-exposed workers even years after exposure has stopped. researchgate.net

Biomarkers of Exposure: The detection of benzidine and its metabolites, such as N-acetylbenzidine, in urine can confirm recent exposure. nih.gov

Biomarkers of Effect:

DNA Adducts: These are formed when benzidine metabolites bind to DNA and are highly sensitive markers of exposure and potential effect. nih.govcdc.gov They can be detected in minute quantities in tissues and blood cells. nih.gov

Hemoglobin Adducts: Adducts of benzidine with hemoglobin can serve as biomarkers for cumulative exposure over the lifespan of red blood cells. cdc.gov

Mutant p53 Protein: The expression of this protein in the serum of exposed workers is being investigated as a potential biomarker. cdc.gov

Cytogenetic and Epigenetic Biomarkers: The evaluation of chromosomal aberrations, micronuclei, and other genetic and epigenetic changes can serve as early indicators of health risks from environmental contaminants. scielo.org.co

The development and application of these biomarkers will improve risk assessment and allow for earlier intervention and treatment. scielo.org.co

Global Perspectives on Legacy Contamination and Transboundary Remediation Efforts

Benzidine contamination is a global issue, with legacy sites present in numerous countries. nih.gov While its production is banned or restricted in many nations, including the United States and member countries of the European Union, products containing benzidine-based dyes may still be imported from regions with less stringent regulations. canada.caepa.gov

International cooperation is essential to address this transboundary problem. Key aspects include:

International Agreements: Conventions like the Basel Convention on the Control of Transboundary Movements of Hazardous Wastes and Their Disposal provide a framework for the environmentally sound management of hazardous wastes. brsmeas.org The Rotterdam Convention facilitates the exchange of information about hazardous chemicals in international trade. iisd.org

Remediation of Legacy Sites: Significant remediation projects are underway globally. For example, in Switzerland, a major project is addressing groundwater contamination from a former landfill, with a focus on treating a benzidine plume through biosparging. lonza.com

Information Sharing and Capacity Building: Sharing technical expertise, best practices for remediation, and information on alternative, safer chemicals is crucial, particularly for developing countries that may lack the infrastructure to manage these risks effectively. worldbank.orgbasel.int

Emergency Preparedness: Establishing cross-border contingency plans is vital for responding to industrial accidents and mitigating the transboundary impacts of hazardous substance releases. un.org

A coordinated global effort is necessary to manage the risks associated with legacy benzidine contamination and to prevent future pollution. pops.int

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing benzidine sulfate, and how can researchers ensure reproducibility?

  • Methodological Answer : this compound is synthesized via sulfonation of benzidine (4,4′-diaminobiphenyl) using concentrated sulfuric acid under controlled temperature (25–40°C). To ensure reproducibility:

  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to confirm intermediate formation.
  • Purify the product via recrystallization in ethanol-water mixtures, and verify purity through elemental analysis (C, H, N, S) and melting point determination (decomposes at ~300°C) .
  • Document all parameters (stoichiometry, temperature, solvent ratios) in line with reproducibility guidelines for chemical synthesis .

Q. How should this compound be handled to mitigate occupational hazards in laboratory settings?

  • Methodological Answer :

  • Exposure Control : Use fume hoods, wear nitrile gloves, and utilize closed systems for weighing to avoid inhalation or dermal contact.
  • Storage : Store in amber glass containers at room temperature (RT) in a dedicated carcinogen cabinet, segregated from oxidizing agents .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal, adhering to institutional hazardous waste protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify sulfate groups via asymmetric S-O stretching (~1200 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • NMR : Use DMSO-d₆ as a solvent for ¹H NMR to resolve aromatic protons (δ 6.8–7.2 ppm) and amine protons (δ 5.5 ppm, broad) .
  • UV-Vis : Monitor λmax at 285 nm (aromatic π→π* transitions) in aqueous solutions, but note pH-dependent shifts due to protonation of amine groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported UV-Vis spectral data for this compound under varying pH conditions?

  • Methodological Answer :

  • Hypothesis Testing : Design experiments to isolate pH effects by preparing buffered solutions (pH 2–12) and measuring λmax shifts.
  • Data Validation : Cross-validate with HPLC-MS to rule out degradation products (e.g., sulfonic acid derivatives) that may interfere with absorbance .
  • Critical Analysis : Compare results with prior studies, identifying methodological differences (e.g., buffer composition, ionic strength) that may explain discrepancies .

Q. What experimental strategies are recommended for detecting trace-level this compound in environmental matrices?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges and elute with methanol-acetic acid (95:5 v/v) to recover >90% of the analyte .
  • Analytical Techniques :
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for m/z 248→184 (quantitative) and 248→107 (qualitative) transitions.
  • LOD/LOQ Optimization : Achieve sub-ppb detection limits by reducing matrix effects through dilution or clean-up steps .

Q. How should researchers design degradation studies to assess this compound’s stability under photolytic conditions?

  • Methodological Answer :

  • Experimental Design :
  • Expose aqueous solutions to UV light (254 nm) in a photoreactor, controlling temperature (25°C) and oxygen levels.
  • Collect time-point samples for HPLC analysis to track parent compound depletion and byproduct formation.
  • Kinetic Modeling : Fit degradation data to pseudo-first-order kinetics and calculate half-lives.
  • Mechanistic Insights : Use EPR spectroscopy to detect radical intermediates (e.g., sulfate radicals) .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound toxicity assays?

  • Methodological Answer :

  • Dose-Response Modeling : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values.
  • Uncertainty Quantification : Use bootstrap resampling (≥1000 iterations) to estimate confidence intervals for EC50 .
  • Data Interpretation : Compare results with structural analogs (e.g., benzidine dihydrochloride) to infer structure-activity relationships (SARs) .

Data Contradiction and Validation

Q. How can conflicting reports on this compound’s solubility in polar aprotic solvents be reconciled?

  • Methodological Answer :

  • Controlled Replication : Repeat solubility tests in DMSO, DMF, and acetonitrile under identical conditions (temperature, purity grade).
  • Analytical Confirmation : Use gravimetric analysis after vacuum filtration to quantify undissolved residue, avoiding subjective visual assessments .
  • Literature Review : Identify whether discrepancies arise from differing this compound polymorphs (e.g., hydrate vs. anhydrous forms) .

Q. What steps should be taken to validate the purity of this compound when commercial suppliers provide inconsistent certificates of analysis (CoA)?

  • Methodological Answer :

  • In-House Testing : Perform independent assays (e.g., ICP-MS for heavy metals, Karl Fischer titration for water content).
  • Cross-Validation : Compare ¹H NMR spectra with authenticated reference standards from academic repositories .
  • Documentation : Archive raw data (chromatograms, spectra) in supplementary materials for peer review .

Methodological Resources

  • Synthesis & Characterization : Refer to protocols in and for reproducible synthesis .
  • Data Integrity : Follow guidelines in for rigorous data presentation and validation .
  • Ethical Reporting : Adhere to standards in for transparent documentation of methods and results .

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Benzidine sulfate

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